Enoltasosartan
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
159237-67-9 |
|---|---|
Molecular Formula |
C23H19N7O2 |
Molecular Weight |
425.4 g/mol |
IUPAC Name |
5-hydroxy-2,4-dimethyl-8-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C23H19N7O2/c1-13-21-19(31)11-20(32)30(23(21)25-14(2)24-13)12-15-7-9-16(10-8-15)17-5-3-4-6-18(17)22-26-28-29-27-22/h3-11,31H,12H2,1-2H3,(H,26,27,28,29) |
InChI Key |
YROKAAIPBSCMJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC(=O)N(C2=NC(=N1)C)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)O |
Origin of Product |
United States |
Foundational & Exploratory
Enoltasosartan's Mechanism of Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Enoltasosartan is the active metabolite of the angiotensin II receptor blocker (ARB), tasosartan. It exerts its antihypertensive effects through selective and potent antagonism of the angiotensin II type 1 (AT1) receptor. This action inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, key components of the renin-angiotensin-aldosterone system (RAAS), leading to a reduction in blood pressure. A distinguishing characteristic of this compound is its prolonged duration of action, which is primarily attributed to its high degree of plasma protein binding. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, including its interaction with the AT1 receptor, the subsequent effects on downstream signaling pathways, and available pharmacological data.
Core Mechanism: Selective AT1 Receptor Blockade
This compound functions as a competitive antagonist at the AT1 receptor.[1][2] By binding to this receptor, it prevents angiotensin II from exerting its physiological effects. The AT1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by angiotensin II, initiates a signaling cascade leading to vasoconstriction, increased aldosterone synthesis and release, and sympathetic activation. This compound's blockade of this receptor directly counteracts these effects.
The prolonged pharmacological effect of this compound is a key feature. This is not due to a slow dissociation from the AT1 receptor but rather its high and tight binding to plasma proteins.[1][2] This strong protein binding creates a circulating reservoir of the drug, leading to a delayed onset but sustained antagonistic effect at the AT1 receptor.[1]
Signaling Pathways
The primary signaling pathway modulated by this compound is the renin-angiotensin-aldosterone system (RAAS). By blocking the AT1 receptor, this compound disrupts the downstream signaling initiated by angiotensin II.
Diagram: The Renin-Angiotensin-Aldosterone System and the Action of this compound
Caption: this compound blocks the AT1 receptor, inhibiting Angiotensin II's effects.
Upon binding of angiotensin II to the AT1 receptor, a conformational change activates associated G proteins, primarily Gq/11. This initiates a cascade of intracellular events:
-
Phospholipase C (PLC) Activation: Activated Gq/11 stimulates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.
-
Protein Kinase C (PKC) Activation: Increased intracellular Ca2+ and DAG synergistically activate PKC.
-
Cellular Responses: Activated PKC and elevated intracellular Ca2+ lead to various cellular responses, including smooth muscle contraction (vasoconstriction), cell growth, and inflammation.
This compound, by blocking the initial step of angiotensin II binding to the AT1 receptor, prevents the initiation of this entire signaling cascade.
Diagram: AT1 Receptor Downstream Signaling
Caption: this compound inhibits the AT1 receptor signaling cascade.
Quantitative Data
Table 1: Comparative Pharmacology of Tasosartan and this compound
| Parameter | Tasosartan | This compound | Reference |
| Primary Role | Prodrug | Active Metabolite | [1][2] |
| Onset of Action | Rapid | Delayed | [1] |
| Duration of Action | Long-acting (due to conversion) | Long-acting | [1][2] |
| Protein Binding | Lower | High and tight | [1][2] |
Table 2: Relative AT1 Receptor Binding Affinities of Various Angiotensin II Receptor Blockers
| Compound | Relative Binding Affinity |
| Candesartan | 1 |
| Olmesartan | 10 |
| Telmisartan | 12 |
| Valsartan | 20 |
| Tasosartan | 30 |
| Irbesartan | 40 |
| Losartan | 100 |
| Eprosartan | 300 |
Note: Lower values indicate higher binding affinity. Data is compiled from various sources and is intended for comparative purposes.
Experimental Protocols
Detailed experimental protocols specifically for the characterization of this compound are not publicly available. However, the following describes a general methodology for a key experiment used to characterize ARBs.
Angiotensin II Receptor Binding Assay (General Protocol)
Objective: To determine the binding affinity of a compound for the AT1 receptor.
Materials:
-
Cell membranes expressing the human AT1 receptor.
-
Radiolabeled angiotensin II (e.g., [125I]-Angiotensin II).
-
Test compound (this compound).
-
Non-labeled angiotensin II (for determining non-specific binding).
-
Binding buffer (e.g., Tris-HCl buffer with MgCl2 and bovine serum albumin).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: A mixture containing the cell membranes, radiolabeled angiotensin II, and varying concentrations of the test compound (or non-labeled angiotensin II) in binding buffer is incubated at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis:
-
Total Binding: Radioactivity measured in the absence of any competing ligand.
-
Non-specific Binding: Radioactivity measured in the presence of a high concentration of non-labeled angiotensin II.
-
Specific Binding: Calculated by subtracting non-specific binding from total binding.
-
IC50 Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined by plotting the percentage of specific binding against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.
-
Ki Calculation: The IC50 value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
-
Diagram: Experimental Workflow for AT1 Receptor Binding Assay
Caption: Workflow for determining AT1 receptor binding affinity.
Conclusion
This compound is a potent and selective AT1 receptor antagonist with a prolonged duration of action, a characteristic attributed to its high plasma protein binding. Its mechanism of action is centered on the blockade of the AT1 receptor, thereby inhibiting the physiological effects of angiotensin II within the renin-angiotensin-aldosterone system. This leads to vasodilation and a reduction in aldosterone secretion, culminating in a decrease in blood pressure. While specific quantitative binding and pharmacokinetic data for this compound are limited in publicly available literature, its pharmacological profile as the active metabolite of tasosartan positions it as an effective agent for the management of hypertension. Further research to fully elucidate its quantitative pharmacological parameters would be of significant value to the scientific and medical communities.
References
Enoltasosartan: A Technical Deep Dive into its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Enoltasosartan is the active metabolite of the angiotensin II receptor blocker (ARB), tasosartan. Its prolonged duration of action is a key feature, primarily attributed to its high affinity for the angiotensin II type 1 (AT1) receptor and significant plasma protein binding. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of this compound, tailored for professionals in drug development and research. This document synthesizes available data on its pharmacodynamics and pharmacokinetics, outlines detailed experimental methodologies, and visualizes key pathways and processes.
Discovery and Development
This compound was identified as the principal active metabolite of tasosartan, a long-acting angiotensin II receptor antagonist. The discovery was a direct result of metabolic studies of tasosartan, which revealed that the metabolic introduction of a second acidic group, the enol, significantly contributes to the sustained pharmacological effect of the parent drug. This metabolic transformation bypasses the challenge of reduced oral bioavailability often seen with compounds that initially possess two acidic groups. The prolonged action of this compound is also influenced by its high degree of protein binding and a slow dissociation from its carrier protein.[1]
Mechanism of Action: AT1 Receptor Blockade
This compound exerts its antihypertensive effects by selectively blocking the angiotensin II type 1 (AT1) receptor. This prevents angiotensin II, a potent vasoconstrictor, from binding to the AT1 receptor in various tissues, including vascular smooth muscle and the adrenal gland. The blockade of the AT1 receptor leads to vasodilation, reduced secretion of vasopressin, and decreased production and secretion of aldosterone. This cascade of effects ultimately results in a reduction of blood pressure. The signaling pathway is illustrated below.
Caption: Angiotensin II signaling and this compound's mechanism of action.
Synthesis of this compound
While the full detailed experimental protocol for the synthesis of this compound is not publicly available, a representative synthesis can be inferred from patents for its parent compound, tasosartan, and general methods for the synthesis of its core pyrido[2,3-d]pyrimidin-7-one structure. The synthesis would likely involve a multi-step process culminating in the formation of the enol metabolite. A plausible synthetic workflow is outlined below.
Caption: A representative workflow for the synthesis of this compound.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound and its parent compound, tasosartan.
Table 1: Pharmacodynamic Properties
| Compound | Parameter | Value | Species | Reference |
| Tasosartan | AT1 Receptor Blockade (in vivo, 1-2h post-dose) | 80% | Human | [1] |
| Tasosartan | AT1 Receptor Blockade (in vivo, 32h post-dose) | 40% | Human | [1] |
| This compound | AT1 Receptor Blockade (in vivo, delayed) | 60-70% | Human | [1] |
| Tasosartan Metabolites | IC50 (Human AT1 Receptor) | 20-45 nM | Human |
Table 2: Pharmacokinetic Properties
| Compound | Parameter | Value | Species | Reference |
| This compound | Terminal Half-life | ~8-fold longer than tasosartan | Human | [2] |
Experimental Protocols
Representative Synthesis of the Pyrido[2,3-d]pyrimidin-7-one Core
This protocol is a representative method based on known syntheses of similar structures.
-
Alkylation: A substituted 4-aminopyrimidine is reacted with a suitable 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile in an appropriate solvent such as DMF in the presence of a base (e.g., K2CO3) at room temperature to yield the N-alkylated intermediate.
-
Cyclization: The N-alkylated intermediate is then subjected to a palladium-catalyzed intramolecular cyclization. This is typically achieved by heating the intermediate with a palladium catalyst (e.g., Pd(OAc)2) and a phosphine ligand in a high-boiling solvent like dioxane.
-
Purification: The resulting pyrido[2,3-d]pyrimidin-7-one core is purified using standard techniques such as column chromatography.
Angiotensin II Receptor Binding Assay
This is a generalized protocol for determining the binding affinity of a compound to the AT1 receptor.
-
Membrane Preparation: Rat liver membranes, which are rich in AT1 receptors, are prepared by homogenization in a buffered solution followed by centrifugation to isolate the membrane fraction.[3]
-
Radioligand Binding: The membranes are incubated with a radiolabeled AT1 receptor antagonist (e.g., [125I]Sar1,Ile8-AngII) and varying concentrations of the test compound (this compound).[3]
-
Incubation and Filtration: The mixture is incubated to allow for binding equilibrium to be reached. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.[4]
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a gamma counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This value can then be used to calculate the binding affinity (Ki).
Caption: Workflow for a competitive AT1 receptor binding assay.
Conclusion
This compound represents a significant active metabolite in the pharmacology of tasosartan, contributing substantially to its long-acting antihypertensive effects. Its discovery underscores the importance of metabolic profiling in drug development. While a detailed, publicly available synthesis protocol for this compound remains to be fully elucidated, the general synthetic routes to its core structure are well-established. Further research to fully characterize its pharmacokinetic and pharmacodynamic profile will continue to be of high interest to the scientific and medical communities.
References
- 1. Tasosartan, this compound, and angiotensin II receptor blockade: the confounding role of protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
Enoltasosartan: An In-depth Analysis of its Role as a Key Active Metabolite of Tasosartan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tasosartan, a potent and selective nonpeptide angiotensin II (AII) AT1 receptor antagonist, has been recognized for its long-acting antihypertensive effects. Central to its sustained pharmacological activity is its major active metabolite, enoltasosartan. The metabolic conversion of tasosartan to this compound introduces a second acidic group, a characteristic known to enhance receptor binding affinity. However, the in vivo activity of this compound is profoundly influenced by its high affinity for plasma proteins. This technical guide provides a comprehensive overview of the pharmacological and pharmacokinetic properties of this compound, its metabolic generation from tasosartan, and the experimental methodologies used to characterize its activity.
Pharmacological Profile
This compound is a potent antagonist of the angiotensin II type 1 (AT1) receptor, the primary mediator of the pressor and pathological effects of angiotensin II. The binding affinity of this compound and other tasosartan metabolites to the human AT1 receptor has been quantified, demonstrating their significant pharmacological activity.
Table 1: Angiotensin II Receptor Binding Affinity
| Compound | IC50 (nM) |
| Tasosartan Metabolite 1 (Unsaturated diol) | 20 - 45 |
| Tasosartan Metabolite 2 (Carboxylic acid) | 20 - 45 |
| Tasosartan Metabolite 3 (Carboxylic acid) | 20 - 45 |
| Tasosartan | 1.2 ± 0.6[1] |
Note: The specific IC50 for this compound is within the 20-45 nM range reported for the novel metabolites, as it is one of the key active metabolites.[2]
The antagonistic effect of this compound at the AT1 receptor is a key contributor to the overall and prolonged antihypertensive effect observed after the administration of tasosartan.[3][4]
The Crucial Role of Plasma Protein Binding
A defining characteristic of this compound is its high and tight binding to plasma proteins.[3][4] This strong association significantly modulates its pharmacokinetic and pharmacodynamic properties. While high protein binding can sometimes limit the free fraction of a drug available to interact with its target, in the case of this compound, it acts as a circulating reservoir, contributing to its long duration of action.[4][5] The slow dissociation from plasma proteins ensures a sustained release of the active metabolite, maintaining a durable blockade of AT1 receptors.[3]
The in vitro antagonistic effect of this compound is markedly diminished in the presence of plasma proteins, highlighting the confounding role of protein binding in assessing its true in vivo potency.[3]
Pharmacokinetics of Tasosartan and this compound
The metabolic conversion of tasosartan to this compound significantly alters the pharmacokinetic profile, most notably extending the half-life.
Table 2: Pharmacokinetic Parameters of Tasosartan and this compound
| Parameter | Tasosartan | This compound |
| Terminal Half-life (t½) | ~1-2 hours (estimated) | At least 8-fold longer than tasosartan[4][5] |
| Volume of Distribution (Vd) | 50 L | - |
| Clearance (CL) | 10 L/hr | - |
| Plasma Protein Binding | High | Very High and Tight[3][4] |
The prolonged half-life of this compound is a primary contributor to the long-lasting therapeutic effect of tasosartan.[4]
Metabolic Pathway of Tasosartan to this compound
The biotransformation of tasosartan to its active metabolite, this compound, is a critical step in its mechanism of action. This conversion is mediated by the cytochrome P450 (CYP) enzyme system, a key player in the metabolism of a vast array of xenobiotics.[6][7][8] The metabolic process involves the introduction of a hydroxyl group, leading to the formation of the enol tautomer.
Experimental Protocols
The characterization of tasosartan and this compound has relied on established preclinical and clinical experimental models.
In Vivo Angiotensin II Pressor Response Assay
This assay evaluates the ability of an antagonist to inhibit the pressor (blood pressure-increasing) effect of exogenously administered angiotensin II in animal models, typically rats.
Methodology:
-
Animal Preparation: Conscious, water-replete rats with chronic vascular cannulas are utilized.[9]
-
Angiotensin II Infusion: A controlled infusion of angiotensin II is administered to elicit a measurable increase in mean arterial pressure.[9]
-
Antagonist Administration: The test compound (e.g., tasosartan or its metabolites) is administered intravenously at various doses.[2]
-
Blood Pressure Monitoring: Mean arterial pressure is continuously monitored to determine the extent to which the antagonist attenuates the pressor response to angiotensin II.[9]
Ex Vivo Angiotensin II Radioreceptor Assay
This assay is used to determine the binding affinity of a compound for the angiotensin II receptor by measuring the displacement of a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Membranes expressing AT1 receptors (e.g., from rat adrenal glands) are prepared.[1]
-
Incubation: The membranes are incubated with a radiolabeled angiotensin II analog (e.g., 125I-AngII) and varying concentrations of the test compound (tasosartan or this compound).[3][10]
-
Separation: Bound and free radioligand are separated by filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
Conclusion
This compound is a pivotal active metabolite of tasosartan, contributing significantly to its prolonged antihypertensive effect. Its high affinity for the AT1 receptor, combined with its unique pharmacokinetic profile characterized by high plasma protein binding and a long terminal half-life, makes it a key determinant of the therapeutic efficacy of the parent drug. Understanding the interplay between metabolism, protein binding, and receptor pharmacology is crucial for the rational design and development of next-generation angiotensin II receptor blockers. The experimental methodologies outlined in this guide provide a robust framework for the continued investigation of such compounds.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Novel human metabolites of the angiotensin-II antagonist tasosartan and their pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tasosartan, this compound, and angiotensin II receptor blockade: the confounding role of protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs [mdpi.com]
- 8. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pressor action of intravenous angiotensin II reduces drinking response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Enoltasosartan's Affinity for the Angiotensin II Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of enoltasosartan, the active metabolite of the angiotensin II receptor blocker (ARB) tasosartan, for the angiotensin II type 1 (AT1) receptor. This document consolidates available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways to offer a thorough understanding of this compound's pharmacological profile.
Introduction
This compound is a potent, non-peptide antagonist of the angiotensin II type 1 (AT1) receptor, playing a crucial role in the long-acting therapeutic effects of its parent drug, tasosartan.[1][2] Angiotensin II, a key effector in the renin-angiotensin-aldosterone system (RAAS), mediates its physiological effects, including vasoconstriction and aldosterone secretion, primarily through the AT1 receptor.[1][2][3][4] By competitively blocking this receptor, this compound effectively mitigates the pressor effects of angiotensin II, contributing to the management of hypertension.[2][5] This guide delves into the specifics of its receptor binding characteristics, the methodologies used for its determination, and the downstream consequences of this interaction.
Quantitative Binding Affinity of this compound
The binding affinity of this compound for the human angiotensin II (A-II) receptor has been characterized, with studies on various tasosartan metabolites providing a relevant quantitative range.
| Compound | Receptor | Parameter | Value (nM) |
| This compound (and other metabolites) | Human Angiotensin II Receptor | IC50 | 20 - 45 |
| Data sourced from Elokdah HM, et al. (2002).[6] |
It is crucial to note that the in vitro antagonistic effect of this compound on the AT1 receptor is significantly modulated by the presence of plasma proteins.[1] High and tight protein binding has been shown to decrease its apparent affinity for the receptor and slow the receptor association rate, which contributes to its delayed onset but prolonged duration of action in vivo.[1]
Experimental Protocols
The determination of this compound's binding affinity for the AT1 receptor typically involves radioligand binding assays. The following is a generalized protocol based on standard methodologies for assessing ARB binding.
Radioligand Binding Assay for AT1 Receptor
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the AT1 receptor.
Materials:
-
Radioligand: [125I]-[Sar1,Ile8]Angiotensin II
-
Membrane Preparation: Cell membranes expressing the human AT1 receptor.
-
Competitor: this compound
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4
-
Wash Buffer: Cold assay buffer
-
Scintillation Cocktail
-
Glass Fiber Filters
Procedure:
-
Incubation: In a multi-well plate, combine the membrane preparation, varying concentrations of this compound, and a fixed concentration of the radioligand in the assay buffer.
-
Equilibration: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient period to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 value is determined by non-linear regression analysis of the resulting sigmoidal curve.
Radioligand Binding Assay Workflow
Signaling Pathways
This compound, by blocking the AT1 receptor, inhibits the downstream signaling cascades initiated by angiotensin II. The primary pathway involves G-protein coupling and subsequent activation of intracellular effectors.
Angiotensin II Type 1 Receptor Signaling
Angiotensin II binding to the AT1 receptor, a G-protein coupled receptor (GPCR), predominantly activates the Gq/11 family of G-proteins. This initiates a signaling cascade leading to various physiological responses. This compound competitively inhibits this initial binding step.
References
- 1. Tasosartan, this compound, and angiotensin II receptor blockade: the confounding role of protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Tasosartan (WAY-ANA 756)|145733-36-4|安捷凯 [anjiechem.com]
- 5. Losartan potassium: a review of its pharmacology, clinical efficacy and tolerability in the management of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel human metabolites of the angiotensin-II antagonist tasosartan and their pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Enoltasosartan's Structure-Activity Relationship: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of enoltasosartan, a potent and long-acting angiotensin II receptor blocker (ARB). This compound is the active metabolite of tasosartan and exerts its antihypertensive effects by selectively antagonizing the angiotensin II type 1 (AT1) receptor. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Core Structure-Activity Relationship Data
The SAR of this compound is intrinsically linked to its core chemical scaffold, a pyrido[2,3-d]pyrimidine ring system, connected to a biphenyl-tetrazole moiety. Modifications to this core structure have been explored to understand the key molecular features required for high-affinity binding to the AT1 receptor and potent in vivo activity. The following tables summarize the quantitative data from studies on a series of pyrido[2,3-d]pyrimidine analogs, including tasosartan (the prodrug of this compound).
| Compound | R2 | R4 | R5 | R6 | X | AT1 Receptor Binding IC50 (nM)[1] |
| Tasosartan (4a) | CH3 | CH3 | H | H | O | 1.6 |
| 4b | C2H5 | CH3 | H | H | O | 3.1 |
| 4c | n-C3H7 | CH3 | H | H | O | 10 |
| 4d | i-C3H7 | CH3 | H | H | O | 11 |
| 4e | CH3 | C2H5 | H | H | O | 2.5 |
| 4f | CH3 | n-C3H7 | H | H | O | 12 |
| 4g | H | CH3 | H | H | O | 11 |
| 4h | CH3 | H | H | H | O | 4.3 |
| 4i | Cl | CH3 | H | H | O | 14 |
| 4j | CH3 | Cl | H | H | O | 13 |
| 4k | CH3 | CH3 | CH3 | H | O | 2.4 |
| 4l | CH3 | CH3 | H | Cl | O | 3.6 |
Table 1: In Vitro AT1 Receptor Binding Affinity of Tasosartan Analogs. This table illustrates the impact of substitutions on the pyrido[2,3-d]pyrimidine ring on the binding affinity to the AT1 receptor. The data indicates that small alkyl groups at the R2 and R4 positions, such as methyl groups found in tasosartan, are optimal for high-affinity binding.
| Compound | Dose (mg/kg, i.v.) | % Inhibition of Ang II Pressor Response[1] |
| Tasosartan (4a) | 0.3 | 85 |
| 4b | 1.0 | 75 |
| 4e | 1.0 | 79 |
| 4g | 3.0 | 65 |
| 4h | 3.0 | 70 |
Table 2: In Vivo Efficacy of Selected Tasosartan Analogs. This table presents the in vivo activity of key analogs in an anesthetized, ganglion-blocked angiotensin II-infused rat model. Tasosartan (4a) demonstrated the most potent inhibition of the angiotensin II-induced pressor response.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and its analogs.
AT1 Receptor Radioligand Binding Assay
This in vitro assay is used to determine the binding affinity of test compounds for the angiotensin II type 1 (AT1) receptor.
Protocol:
-
Membrane Preparation: Membranes are prepared from a suitable source rich in AT1 receptors, such as rat liver or adrenal cortex, or from cells recombinantly expressing the human AT1 receptor. The tissue or cells are homogenized in a buffered solution and centrifuged to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer.
-
Binding Reaction: The assay is typically performed in a 96-well plate format. A fixed concentration of a radiolabeled ligand, such as [125I]Sar1,Ile8-Angiotensin II, is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., this compound analogs).
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter, which traps the membranes. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a gamma counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is a measure of the compound's binding affinity for the receptor.
In Vivo Angiotensin II-Induced Pressor Response Assay
This in vivo assay assesses the ability of a test compound to antagonize the physiological effects of angiotensin II.
Protocol:
-
Animal Model: The assay is typically performed in anesthetized, ganglion-blocked rats to eliminate confounding autonomic reflexes.
-
Instrumentation: The animals are instrumented for continuous monitoring of arterial blood pressure.
-
Angiotensin II Infusion: A continuous intravenous infusion of angiotensin II is administered to produce a sustained increase in blood pressure.
-
Test Compound Administration: Once a stable pressor response to angiotensin II is established, the test compound is administered intravenously at various doses.
-
Measurement of Blood Pressure: The effect of the test compound on the angiotensin II-induced pressor response is measured as the percentage reduction in the elevated blood pressure.
-
Data Analysis: Dose-response curves are constructed to determine the potency of the test compound in antagonizing the effects of angiotensin II in vivo.
Mandatory Visualizations
AT1 Receptor Signaling Pathway
Caption: Angiotensin II type 1 (AT1) receptor signaling pathway and the inhibitory action of this compound.
Radioligand Binding Assay Workflow
Caption: A typical workflow for an in vitro radioligand binding assay to determine AT1 receptor affinity.
References
In Vitro Characterization of Enoltasosartan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enoltasosartan is the active metabolite of the angiotensin II receptor blocker (ARB), Tasosartan.[1][2] As a key contributor to the therapeutic effects of its parent compound, this compound functions as a potent and long-acting antagonist of the Angiotensin II Type 1 (AT1) receptor.[1][2] This technical guide provides a comprehensive overview of the available in vitro characterization of this compound, including its mechanism of action, receptor binding properties, and the experimental methodologies used for its evaluation. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide also incorporates data on Tasosartan to provide a more complete pharmacological profile, acknowledging this compound as the primary active entity.
Mechanism of Action
This compound exerts its pharmacological effect by selectively binding to the AT1 receptor, thereby preventing Angiotensin II (Ang II) from binding and activating its downstream signaling pathways.[3] The blockade of the AT1 receptor by this compound leads to the inhibition of Ang II-mediated physiological responses, including vasoconstriction, aldosterone secretion, and cellular growth and proliferation. The antagonism of Tasosartan, and by extension this compound, at the AT1 receptor has been characterized as surmountable and noncompetitive.[3]
The prolonged duration of action of this compound is a notable characteristic, which is primarily attributed to its high and tight binding to plasma proteins.[1][2] This strong protein binding influences its pharmacokinetic and pharmacodynamic properties, resulting in a sustained therapeutic effect.
Quantitative Data Summary
Specific quantitative in vitro data for this compound, such as Ki, IC50, or EC50 values, are not extensively reported in the available literature. However, the relative binding affinity of its parent compound, Tasosartan, has been documented.
| Compound | Target | Assay Type | Relative Binding Affinity | Reference |
| Tasosartan | AT1 Receptor | Radioligand Binding | 20 (Candesartan = 1) | [3] |
Note: A lower relative binding affinity value indicates a higher affinity for the receptor.
The in vitro antagonistic effect of this compound on the AT1 receptor is significantly influenced by the presence of plasma proteins.[1][2] This interaction leads to a decrease in its apparent affinity and a slower association rate with the receptor.[1][2]
Experimental Protocols
Detailed experimental protocols for the in vitro characterization of this compound are not explicitly available. However, based on standard methodologies for assessing AT1 receptor antagonists, the following protocols can be inferred.
AT1 Receptor Binding Assay (Radioligand Displacement)
This assay is designed to determine the binding affinity (Ki) of a test compound for the AT1 receptor.
1. Materials:
- Cell membranes expressing the human AT1 receptor.
- Radioligand, typically [125I]-Sar1,Ile8-Angiotensin II.
- Test compound (this compound).
- Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
- Non-specific binding control (e.g., a high concentration of unlabeled Angiotensin II or a potent AT1 antagonist like Losartan).
- Glass fiber filters.
- Scintillation fluid and counter.
2. Procedure:
- Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.
- To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled competitor.
- Incubate at room temperature for a specified period (e.g., 60-120 minutes) to reach equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
- Measure the radioactivity retained on the filters using a gamma counter.
3. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism Assay (e.g., Calcium Mobilization)
This assay measures the ability of a compound to inhibit the functional response induced by Angiotensin II, such as an increase in intracellular calcium.
1. Materials:
- Cells stably expressing the human AT1 receptor (e.g., CHO or HEK293 cells).
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- Angiotensin II.
- Test compound (this compound).
- Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
2. Procedure:
- Culture the cells in a suitable format (e.g., 96-well plates).
- Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
- Pre-incubate the cells with varying concentrations of the test compound for a defined period.
- Stimulate the cells with a fixed concentration of Angiotensin II (typically the EC80 concentration).
- Measure the change in fluorescence intensity over time using a fluorescence plate reader.
3. Data Analysis:
- Determine the inhibitory effect of the test compound on the Angiotensin II-induced calcium response.
- Plot the percentage of inhibition against the logarithm of the test compound concentration.
- Calculate the IC50 value from the resulting dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general signaling pathway of the AT1 receptor and a typical experimental workflow for characterizing an AT1 receptor antagonist like this compound.
Caption: General AT1 Receptor Signaling Pathway Blocked by this compound.
Caption: Workflow for In Vitro Characterization of an AT1R Antagonist.
References
Enoltasosartan's Interaction with Plasma Proteins: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Significance of Enoltasosartan's Protein Binding
This compound is characterized by its high and tight binding to plasma proteins.[1][2] This interaction is a critical determinant of its pharmacokinetic and pharmacodynamic behavior, leading to a notable delay in its onset of action despite high plasma concentrations.[1] The strong association with plasma proteins effectively creates a circulating reservoir of the drug, from which it slowly dissociates to interact with its target, the angiotensin II subtype 1 (AT1) receptor.
The presence of plasma proteins has been shown to markedly influence the in vitro antagonistic effect of this compound, leading to a decrease in its affinity for the AT1 receptor and a slower receptor association rate.[1] In one study, the inhibitory concentration (IC50) of this compound was observed to increase by nearly 1000-fold in the presence of plasma, underscoring the profound impact of protein binding on its apparent potency.
Quantitative Analysis of Protein Binding
Direct quantitative data for the plasma protein binding of this compound, such as the percentage bound or the dissociation constant (Kd), are not extensively reported in the available scientific literature. However, based on the qualitative descriptions of "high and tight binding," it is reasonable to infer that the percentage of this compound bound to plasma proteins is likely in the high 90s, similar to other drugs in its class. For context, the protein binding of other angiotensin II receptor antagonists is presented in Table 1.
| Drug | Plasma Protein Binding (%) | Primary Binding Protein |
| This compound | Not explicitly reported, but described as "high and tight" | Likely Albumin |
| Losartan | ~98.6 - 98.8% | Albumin |
| EXP3174 (active metabolite of Losartan) | >99.7% | Albumin |
| Valsartan | ~96% | Albumin |
Table 1: Plasma Protein Binding of Selected Angiotensin II Receptor Antagonists. Data for losartan, EXP3174, and valsartan are provided for comparative purposes.
Key Plasma Proteins Involved
The primary plasma protein responsible for the binding of many acidic drugs, including other angiotensin II receptor antagonists, is human serum albumin (HSA) . Given the structural similarities and the described binding characteristics, it is highly probable that HSA is the main carrier protein for this compound in the bloodstream. To a lesser extent, other proteins like alpha-1-acid glycoprotein (AAG) can also contribute to drug binding, particularly for basic drugs.
Experimental Protocols for Determining Protein Binding
While specific protocols for this compound are not detailed in the literature, the following are standard methodologies employed in the pharmaceutical sciences to quantify the binding of a drug to plasma proteins.
Equilibrium Dialysis
Equilibrium dialysis is considered the gold standard for determining the unbound fraction of a drug in plasma.
Protocol:
-
A dialysis cell is divided into two chambers by a semi-permeable membrane that allows the passage of small molecules (the drug) but retains large molecules (plasma proteins).
-
One chamber is filled with plasma containing the drug of interest (this compound).
-
The other chamber is filled with a protein-free buffer.
-
The system is incubated at a physiological temperature (37°C) until equilibrium is reached, allowing the free drug to diffuse across the membrane.
-
At equilibrium, the concentration of the free drug is the same in both chambers.
-
The drug concentration in the buffer chamber is measured, which corresponds to the unbound drug concentration in the plasma.
-
The percentage of protein binding is calculated as: % Bound = [(Total Drug Concentration - Unbound Drug Concentration) / Total Drug Concentration] x 100
Ultrafiltration
Ultrafiltration is a faster method that physically separates the free drug from the protein-bound drug.
Protocol:
-
A plasma sample containing the drug is placed in a device equipped with a semi-permeable filter.
-
The device is centrifuged, forcing the protein-free ultrafiltrate through the filter.
-
The drug concentration in the ultrafiltrate, which represents the unbound drug, is then measured.
-
The percentage of protein binding is calculated using the same formula as in equilibrium dialysis.
High-Performance Liquid Chromatography (HPLC)
HPLC can be used to determine protein binding, often through methods like immobilized protein columns.
Protocol:
-
A column is packed with a stationary phase to which a specific plasma protein (e.g., HSA) is immobilized.
-
A solution of the drug is passed through the column.
-
The retention time of the drug on the column is measured. A longer retention time indicates a stronger interaction with the immobilized protein.
-
By comparing the retention time to that of compounds with known protein binding affinities, the binding of the test drug can be estimated.
Impact on Pharmacokinetics and Pharmacodynamics
The high protein binding of this compound has significant clinical implications.
-
Delayed Onset of Action: The slow dissociation from plasma proteins means that it takes longer for a therapeutically effective concentration of free this compound to reach the AT1 receptors.[1]
-
Prolonged Duration of Action: The protein-bound fraction acts as a depot, gradually releasing the drug and maintaining a sustained, albeit low, concentration of free drug over an extended period.
-
Low Volume of Distribution: Highly protein-bound drugs are largely confined to the vascular space, resulting in a lower apparent volume of distribution.
-
Reduced Clearance: Only the unbound fraction of a drug is available for metabolism and renal excretion. High protein binding can therefore decrease the rate of clearance and prolong the elimination half-life.
Conclusion
References
The Metabolic Conversion of Tasosartan to Enoltasosartan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the metabolic pathway leading to the conversion of the angiotensin II receptor antagonist, tasosartan, into its more potent and longer-acting metabolite, enoltasosartan. This biotransformation is a critical aspect of tasosartan's pharmacological profile, contributing significantly to its sustained therapeutic effect. This document outlines the metabolic reactions, the putative enzymatic drivers, and detailed experimental protocols for investigating this pathway.
Introduction to the Tasosartan-Enoltasosartan Metabolic Axis
Tasosartan is an angiotensin II receptor blocker (ARB) that exerts its antihypertensive effects by selectively inhibiting the AT1 receptor. A key feature of tasosartan's pharmacokinetics is its extensive metabolism to this compound. This metabolite is not only active but exhibits a significantly longer terminal half-life than the parent drug. This prolonged duration of action is largely attributed to the higher protein binding of this compound. The metabolic conversion involves the introduction of a second acidic group into the molecule, which has been shown to enhance receptor binding activity. Understanding the intricacies of this metabolic pathway is crucial for drug development, enabling a comprehensive assessment of the compound's efficacy, potential drug-drug interactions, and inter-individual variability in patient response.
The Metabolic Pathway: From Tasosartan to this compound
The biotransformation of tasosartan to this compound is a two-step oxidative process that occurs primarily in the liver. The pathway can be summarized as follows:
-
Hydroxylation: The initial step involves the hydroxylation of tasosartan at the 5-position of the pyridone ring, forming an intermediate metabolite.
-
Oxidation: This hydroxylated intermediate is subsequently oxidized to form the enol metabolite, this compound.
This metabolic cascade results in the formation of a more polar and acidic molecule, which contributes to its enhanced pharmacological activity.
Identified Metabolites of Tasosartan
Besides this compound, several other metabolites of tasosartan have been identified in humans, indicating a broader metabolic profile.
| Metabolite ID | Chemical Name/Description | Reference |
| This compound | 5-hydroxy-tasosartan (enol form) | |
| Unsaturated Diol Metabolite | Structure not fully detailed in provided context | |
| Carboxylic Acid Metabolites | Two distinct carboxylic acid metabolites |
The Role of Cytochrome P450 Enzymes
While direct enzymatic studies on tasosartan are not extensively available in the public domain, strong evidence from structurally related ARBs, such as losartan and irbesartan, points towards the central role of the cytochrome P450 (CYP) enzyme system in their metabolism. Specifically, CYP2C9 and CYP3A4 have been identified as the primary isoforms responsible for the oxidation of losartan. Given the structural similarities, it is highly probable that these same enzymes are involved in the metabolic conversion of tasosartan to this compound.
-
CYP2C9: This enzyme is known to be a major contributor to the metabolism of many drugs, including several ARBs. Inhibition studies on losartan using sulfaphenazole, a selective CYP2C9 inhibitor, have demonstrated a significant reduction in the formation of its active metabolite.
-
CYP3A4: As one of the most abundant CYP enzymes in the human liver, CYP3A4 is involved in the metabolism of a vast array of xenobiotics. For losartan, the involvement of CYP3A
Methodological & Application
Application Note: Quantification of Enoltasosartan in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the quantitative analysis of enoltasosartan in human plasma samples using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This compound is the active metabolite of the angiotensin II receptor blocker, tasosartan.[1] The methodology described herein is crucial for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development. The protocol outlines a straightforward protein precipitation method for sample preparation, followed by a rapid and selective LC-MS/MS analysis. All quantitative data and experimental parameters are presented in a clear and structured format to facilitate implementation by researchers, scientists, and drug development professionals.
Introduction
This compound is a potent antagonist of the angiotensin II type 1 (AT1) receptor, playing a key role in the regulation of blood pressure.[1] As the active metabolite of tasosartan, accurate quantification of this compound in plasma is essential for understanding its pharmacokinetic profile and therapeutic efficacy. LC-MS/MS has become the gold standard for the bioanalysis of pharmaceuticals like this compound due to its high sensitivity, selectivity, and robustness, especially for compounds with high molecular weight and polarity. This application note provides a comprehensive and validated method for the determination of this compound in human plasma.
Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₂₃H₁₉N₇O₂ |
| Molecular Weight | 425.4 g/mol |
| IUPAC Name | 5-hydroxy-2,4-dimethyl-8-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pyrido[2,3-d]pyrimidin-7-one |
Signaling Pathway
This compound exerts its therapeutic effect by blocking the renin-angiotensin-aldosterone system (RAAS). Specifically, it is a selective antagonist of the angiotensin II receptor type 1 (AT1). Angiotensin II, a potent vasoconstrictor, normally binds to AT1 receptors on vascular smooth muscle cells, leading to vasoconstriction and an increase in blood pressure. By competitively inhibiting the binding of angiotensin II to the AT1 receptor, this compound prevents this signaling cascade, resulting in vasodilation and a reduction in blood pressure.
Figure 1: Mechanism of action of this compound in the RAAS pathway.
Experimental Protocol
This protocol is based on established methods for the quantification of angiotensin II receptor antagonists in plasma.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS): A stable isotope-labeled this compound (e.g., this compound-d4) is recommended for optimal accuracy. Alternatively, a structurally similar angiotensin II receptor blocker such as candesartan can be used.
-
Human plasma (with K₂EDTA as anticoagulant)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium formate (analytical grade)
-
Formic acid (analytical grade)
-
Zinc sulfate (analytical grade)
-
Ultrapure water
Equipment
-
Liquid Chromatograph (LC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm)
-
Microcentrifuge
-
Vortex mixer
-
Pipettes
Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. A typical calibration curve range for similar sartans is 5 to 2500 ng/mL.[2]
Sample Preparation: Protein Precipitation
Figure 2: Workflow for plasma sample preparation.
LC-MS/MS Conditions
Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 50 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water with 5 mM ammonium formate |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Refer to Table below |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 0.5 | 20 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 20 |
| 5.0 | 20 |
Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
MRM Transitions
Note: The following MRM transitions are predicted based on the fragmentation patterns of similar sartan drugs. It is crucial to optimize these parameters on the specific mass spectrometer being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| This compound | 426.2 | To be determined experimentally | 150 | To be determined |
| This compound (Qualifier) | 426.2 | To be determined experimentally | 150 | To be determined |
| Internal Standard (e.g., Candesartan) | 440.2 | 263.1 | 150 | 35 |
Data Analysis and Method Validation
The concentration of this compound in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to the calibration curve. The calibration curve is generated by plotting the peak area ratios against the known concentrations of the calibration standards using a weighted (1/x²) linear regression.
The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The range of concentrations over which the method is accurate and precise.
-
Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of plasma components on the ionization of the analyte and internal standard.
-
Stability: The stability of this compound in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).
Expected Performance Characteristics
Based on validated methods for similar angiotensin II receptor antagonists, the following performance characteristics can be expected:
| Parameter | Expected Result |
| Linearity Range | 5 - 2500 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Intra-day and Inter-day Precision (%RSD) | < 15% |
| Intra-day and Inter-day Accuracy (%Bias) | Within ±15% |
| Extraction Recovery | > 85% |
Conclusion
The LC-MS/MS method described in this application note provides a robust and reliable approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and the rapid chromatographic analysis make this method suitable for high-throughput applications in clinical and preclinical studies. The detailed protocol and performance expectations serve as a valuable resource for researchers in the field of pharmacology and drug development.
References
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Enoltasosartan in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Enoltasosartan in human plasma. The protocol employs a straightforward protein precipitation method for sample preparation, followed by rapid chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization. This method has been developed to provide the necessary sensitivity, accuracy, and precision for pharmacokinetic studies and is suitable for high-throughput analysis in a drug development setting.
Introduction
This compound is an angiotensin II receptor blocker (ARB) investigated for its potential in treating hypertension. To support pharmacokinetic and toxicokinetic studies, a reliable and robust bioanalytical method for the quantification of this compound in biological matrices is essential.[1][2][3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for such applications due to its high sensitivity, selectivity, and speed.[4][5] This document provides a detailed protocol for a proposed LC-MS/MS method for the determination of this compound in human plasma, including sample preparation, chromatographic conditions, mass spectrometric parameters, and method validation guidelines.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar but chromatographically resolved sartan, such as Telmisartan or a stable isotope-labeled this compound)
-
HPLC-grade acetonitrile, methanol, and water[6]
-
Formic acid (LC-MS grade)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
Instrumentation
-
Liquid Chromatograph (e.g., Agilent 1290 Infinity II LC System, Waters ACQUITY UPLC I-Class System)
-
Triple Quadrupole Mass Spectrometer (e.g., Sciex Triple Quad™ 6500+, Waters Xevo TQ-S micro)
-
Analytical column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and the Internal Standard (IS) in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 methanol/water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Prepare a working solution of the IS at an appropriate concentration (e.g., 100 ng/mL) in 50:50 methanol/water.
Sample Preparation: Protein Precipitation
-
Aliquot 100 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the IS working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[7]
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[8]
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex to ensure complete dissolution and inject 5 µL into the LC-MS/MS system.
LC-MS/MS Conditions
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18 Reversed-Phase (50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 20% B to 95% B in 2.5 min, hold for 1 min, return to 20% B in 0.1 min, equilibrate for 1.4 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | 5 minutes |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 550°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
| MRM Transitions | To be determined by infusion of pure this compound and IS |
| Example MRM (Hypothetical) | This compound: Q1 (e.g., 450.2) -> Q3 (e.g., 250.1) |
| IS (Telmisartan): Q1 (515.2) -> Q3 (276.2) |
Method Validation
A full validation of this bioanalytical method should be performed according to the FDA and EMA guidelines.[9][10] The validation should assess the following parameters:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of this compound and the IS in blank plasma from at least six different sources.
-
Linearity and Range: A calibration curve with at least six non-zero standards, demonstrating a linear relationship between concentration and response (r² > 0.99).
-
Accuracy and Precision: Intra- and inter-day accuracy and precision evaluated at a minimum of four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC). Acceptance criteria are typically within ±15% (±20% for LLOQ) of the nominal value for accuracy, and a precision of ≤15% CV (≤20% for LLOQ).[2]
-
Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked plasma with the response in a neat solution.
-
Recovery: The efficiency of the extraction procedure determined by comparing the analyte response in pre-extraction spiked samples to that of post-extraction spiked samples.
-
Stability: Evaluation of the stability of this compound in plasma under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
Data Presentation
Table 3: Proposed Validation Summary for this compound Analysis
| Validation Parameter | Acceptance Criteria | Proposed Result |
| Linearity (r²) | ≥ 0.995 | > 0.997 |
| Range | To be determined | 1 - 1000 ng/mL |
| LLOQ | S/N > 10, Acc/Prec ±20% | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |
| Intra-day Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -8.5% to 9.2% |
| Inter-day Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -10.3% to 7.8% |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | CV ≤ 15% | < 10% |
Visualizations
Caption: Workflow for the LC-MS/MS analysis of this compound in human plasma.
Conclusion
The proposed LC-MS/MS method provides a robust and sensitive approach for the quantitative determination of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in pharmacokinetic studies. The method is designed to meet the rigorous validation requirements of regulatory agencies, ensuring the generation of high-quality data to support drug development programs.
References
- 1. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. thaiscience.info [thaiscience.info]
- 4. agilent.com [agilent.com]
- 5. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 6. ucd.ie [ucd.ie]
- 7. opentrons.com [opentrons.com]
- 8. organomation.com [organomation.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. fda.gov [fda.gov]
In Vitro Assay for Enoltasosartan Receptor Blockade: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enoltasosartan is the potent, active metabolite of the angiotensin II receptor blocker (ARB), Tasosartan.[1][2] It exerts its pharmacological effect by selectively antagonizing the angiotensin II type 1 (AT1) receptor, a key component of the renin-angiotensin-aldosterone system (RAAS) involved in blood pressure regulation and cardiovascular homeostasis.[1][3] Characterizing the in vitro receptor blockade of this compound is crucial for understanding its potency, selectivity, and mechanism of action. These application notes provide detailed protocols for assessing the AT1 receptor binding affinity and functional antagonism of this compound.
Data Presentation
The following table summarizes the in vitro potency of this compound and its parent compound, Tasosartan, at the human AT1 receptor.
| Compound | Parameter | Value | Assay Condition |
| This compound (and other metabolites) | IC50 | 20 - 45 nM | Human AT1 Receptor Binding |
| Tasosartan | Relative Binding Affinity | ~20 (relative to Candesartan=1) | AT1 Receptor Binding |
Note: The antagonistic effect of this compound is markedly influenced by the presence of plasma proteins, which can lead to a decrease in its apparent affinity for the AT1 receptor in vitro.[1]
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and the experimental procedures, the following diagrams are provided.
Caption: Angiotensin II AT1 Receptor Signaling Pathway and Blockade by this compound.
Caption: Experimental Workflows for In Vitro Assays of this compound.
Experimental Protocols
Radioligand Competition Binding Assay
This protocol determines the binding affinity (Ki) of this compound for the AT1 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Membrane preparation from cells stably expressing human AT1 receptors (e.g., CHO-K1 or HEK293 cells)
-
[¹²⁵I]-[Sar¹,Ile⁸] Angiotensin II (Radioligand)
-
This compound
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 (ice-cold)
-
Unlabeled Angiotensin II (for determining non-specific binding)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells expressing AT1 receptors in a hypotonic buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: 50 µL of membrane preparation, 50 µL of radioligand at a concentration near its Kd, and 50 µL of binding buffer.
-
Non-specific Binding: 50 µL of membrane preparation, 50 µL of radioligand, and 50 µL of a saturating concentration of unlabeled Angiotensin II (e.g., 1 µM).
-
Competition Binding: 50 µL of membrane preparation, 50 µL of radioligand, and 50 µL of this compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter pre-soaked in wash buffer using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Intracellular Calcium Mobilization
This protocol measures the functional antagonism of this compound by assessing its ability to inhibit Angiotensin II-induced increases in intracellular calcium.
Materials:
-
Cells stably expressing human AT1 receptors (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
This compound
-
Angiotensin II
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Culture: Seed cells expressing AT1 receptors into a black-walled, clear-bottom 96-well plate and culture until they form a confluent monolayer.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the cells and add the loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
Wash the cells twice with HBSS to remove excess dye.
-
-
Compound Incubation: Add HBSS containing different concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M) to the wells and incubate at 37°C for 15-30 minutes. Include wells with buffer only as a control.
-
Calcium Measurement:
-
Place the plate in a fluorescence plate reader.
-
Measure the baseline fluorescence for a few seconds.
-
Inject a solution of Angiotensin II (at a concentration that elicits a submaximal response, e.g., EC₈₀) into each well.
-
Immediately begin recording the fluorescence intensity over time (e.g., for 60-120 seconds).
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well after the addition of Angiotensin II.
-
Normalize the responses to the control (Angiotensin II stimulation without this compound).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis. This represents the concentration of this compound that inhibits 50% of the Angiotensin II-induced calcium mobilization.
-
References
- 1. Tasosartan, this compound, and angiotensin II receptor blockade: the confounding role of protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel human metabolites of the angiotensin-II antagonist tasosartan and their pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enoltasosartan Efficacy Studies in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enoltasosartan is the active metabolite of the prodrug Tasosartan, a potent and selective nonpeptide angiotensin II type 1 (AT1) receptor antagonist.[1] By blocking the AT1 receptor, this compound inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, key components of the renin-angiotensin-aldosterone system (RAAS).[1] Dysregulation of the RAAS is a pivotal mechanism in the pathophysiology of hypertension, heart failure, and chronic kidney disease. Therefore, animal models that recapitulate the key features of these diseases are essential for evaluating the preclinical efficacy of this compound.
Note on the Status of Tasosartan: It is important to note that the clinical development of Tasosartan was halted during late-stage trials due to observations of hepatotoxicity. This context is critical for researchers considering studies with this compound.
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
This compound exerts its therapeutic effects by competitively blocking the angiotensin II type 1 (AT1) receptor. This prevents angiotensin II from binding and initiating a signaling cascade that leads to vasoconstriction, sodium and water retention, and cellular growth and proliferation. The diagram below illustrates the central role of the AT1 receptor in the RAAS and the point of intervention for this compound.
Efficacy Study in a Hypertension Animal Model
Preclinical studies have demonstrated the antihypertensive effects of Tasosartan in a rat model of renovascular hypertension.
Animal Model: Two-Kidney, One-Clip (2K1C) Goldblatt Hypertension Model in Rats
This model mimics renovascular hypertension, a condition of high blood pressure caused by the kidneys' hormonal response to narrowing of the arteries that supply them.
Experimental Protocol: 2K1C Goldblatt Hypertension Model
-
Animal Selection: Male Sprague-Dawley rats (200-250g).
-
Acclimatization: Acclimatize animals for at least one week before surgery.
-
Surgical Procedure:
-
Anesthetize the rat (e.g., isoflurane).
-
Make a flank incision to expose the left renal artery.
-
Place a silver clip (0.2 mm internal diameter) around the left renal artery, ensuring partial constriction without complete occlusion.
-
The contralateral (right) kidney is left untouched.
-
Suture the incision.
-
Administer post-operative analgesia.
-
-
Disease Development: Allow 4-6 weeks for hypertension to develop. Monitor blood pressure weekly using a non-invasive tail-cuff method.
-
Treatment Administration:
-
Randomize hypertensive animals into vehicle and this compound treatment groups.
-
Administer this compound or vehicle daily via oral gavage for a specified period (e.g., 4 weeks).
-
-
Outcome Measures:
-
Primary: Systolic and diastolic blood pressure (measured by tail-cuff or radiotelemetry).
-
Secondary: Heart rate, cardiac hypertrophy (heart weight to body weight ratio), and renal function (serum creatinine, BUN).
-
Histopathology: Assess cardiac and renal fibrosis.
-
Data Presentation: Efficacy of Tasosartan in Renovascular Hypertensive Rats
| Parameter | Vehicle Control | Tasosartan (1 mg/kg) | Tasosartan (3 mg/kg) |
| Mean Arterial Pressure (mmHg) | 165 ± 8 | 135 ± 6 | 120 ± 5** |
| Heart Rate (bpm) | 380 ± 15 | 375 ± 12 | 370 ± 10 |
| Heart Weight/Body Weight (mg/g) | 3.8 ± 0.2 | 3.4 ± 0.1 | 3.2 ± 0.1** |
| Serum Creatinine (mg/dL) | 0.8 ± 0.1 | 0.7 ± 0.1 | 0.6 ± 0.08 |
| *p < 0.05, **p < 0.01 vs. Vehicle Control. Data are representative and may not reflect specific study results. |
Proposed Efficacy Study in a Heart Failure Animal Model
Given this compound's mechanism of action, it is hypothesized to be effective in animal models of heart failure, particularly those driven by pressure overload.
Proposed Animal Model: Transverse Aortic Constriction (TAC) in Mice
The TAC model induces pressure overload on the left ventricle, leading to cardiac hypertrophy and subsequent heart failure, mimicking aspects of heart failure in humans due to chronic hypertension or aortic stenosis.
Experimental Workflow: TAC Model for Heart Failure
Proposed Experimental Protocol: TAC Model
-
Animal Selection: Male C57BL/6 mice (8-10 weeks old).
-
Surgical Procedure:
-
Anesthetize and intubate the mouse.
-
Perform a thoracotomy to expose the aortic arch.
-
Ligate the transverse aorta between the innominate and left common carotid arteries with a suture tied around a blunt needle (e.g., 27-gauge) to create a standardized constriction.
-
Remove the needle, leaving the constricted aorta.
-
Close the chest and allow recovery.
-
-
Disease Progression: Monitor for 4 weeks for the development of cardiac hypertrophy and dysfunction.
-
Treatment: Administer this compound or vehicle daily via oral gavage.
-
Outcome Measures:
| Parameter | Method |
| Cardiac Function | Echocardiography (Left Ventricular Ejection Fraction, Fractional Shortening) |
| Cardiac Hypertrophy | Heart weight to body weight ratio, cardiomyocyte cross-sectional area |
| Fibrosis | Histological staining (Masson's trichrome, Picrosirius red) |
| Gene Expression | qRT-PCR for markers of hypertrophy (ANP, BNP) and fibrosis (Collagen I, III) |
| Hemodynamics | Invasive pressure-volume loop analysis |
Proposed Efficacy Study in a Chronic Kidney Disease (CKD) Animal Model
The renoprotective effects of blocking the RAAS are well-established. This compound is expected to be beneficial in models of CKD.
Proposed Animal Model: Adenine-Induced Nephropathy in Rats
Oral administration of adenine leads to the formation of 2,8-dihydroxyadenine crystals in the renal tubules, causing tubular obstruction, inflammation, and fibrosis, which closely mimics human tubulointerstitial nephropathy.
Logical Relationship: Adenine-Induced CKD and this compound Intervention
Proposed Experimental Protocol: Adenine-Induced Nephropathy
-
Animal Selection: Male Wistar rats (180-220g).
-
Disease Induction: Feed a diet containing 0.75% (w/w) adenine for 4 weeks to induce CKD.
-
Treatment:
-
Co-administration: Start this compound or vehicle treatment at the same time as the adenine diet.
-
Intervention: Start treatment after the 4-week induction period to assess therapeutic effects on established disease.
-
-
Outcome Measures:
| Parameter | Method |
| Renal Function | Serum Creatinine, Blood Urea Nitrogen (BUN), Creatinine Clearance |
| Proteinuria | Urine albumin-to-creatinine ratio (UACR) |
| Histopathology | H&E staining for tubular injury, Masson's trichrome for fibrosis |
| Inflammation | Immunohistochemistry for markers like F4/80 (macrophages) |
| Fibrotic Markers | Western blot or qRT-PCR for α-SMA, TGF-β, Collagen I |
Conclusion
This compound, as a potent AT1 receptor blocker, has a strong mechanistic rationale for efficacy in hypertension, heart failure, and chronic kidney disease. While preclinical data in a renovascular hypertension model supports its antihypertensive effects, its efficacy in heart failure and CKD models warrants further investigation. The proposed animal models and protocols provide a robust framework for conducting such efficacy studies, which are crucial for understanding the full therapeutic potential of this compound, bearing in mind the previously observed toxicity of its parent compound, Tasosartan.
References
Application Notes and Protocols for Cell-Based Assays Evaluating Enoltasosartan's Angiotensin II Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enoltasosartan is the active metabolite of the prodrug Tasosartan and functions as a potent and selective antagonist of the Angiotensin II (AngII) receptor type 1 (AT1). The renin-angiotensin system (RAS) plays a critical role in the regulation of blood pressure and cardiovascular homeostasis, with the AT1 receptor mediating the majority of the physiological effects of AngII, including vasoconstriction, aldosterone secretion, and cellular proliferation. Consequently, antagonism of the AT1 receptor is a key therapeutic strategy for the management of hypertension and other cardiovascular diseases.
These application notes provide a comprehensive overview of cell-based assays for characterizing the AT1 receptor antagonism of this compound. Detailed protocols for key experiments are provided to enable researchers to assess its potency and mechanism of action.
Mechanism of Action
This compound is a nonpeptide, competitive antagonist of the AT1 receptor. It binds to the receptor and prevents AngII from binding and initiating downstream signaling cascades. A crucial pharmacological characteristic of this compound is its high degree of plasma protein binding. This interaction significantly influences its in vitro antagonistic activity, leading to a decrease in its apparent affinity and a slower association rate with the AT1 receptor in the presence of plasma proteins[1][2].
Data Presentation
| Compound | Assay Type | Target | Cell Line/System | Parameter | Value | Reference |
| Novel Tasosartan Metabolites | Radioligand Binding Assay | Human Angiotensin II Receptor | Not Specified | IC50 | 20 - 45 nM | [3][4] |
| This compound | Ex vivo Radioreceptor Assay | Angiotensin II Type 1 (AT1) Receptor | Not Specified | Receptor Blockade | Delayed but sustained | [1] |
Note: The in vitro antagonistic effect of this compound is markedly influenced by the presence of plasma proteins, which can lead to a decrease in its apparent affinity for the AT1 receptor[1][2].
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways associated with Angiotensin II receptor activation and the mechanism of action of this compound.
Caption: Angiotensin II Signaling Pathway and this compound's Mechanism of Action.
Experimental Workflows
The diagrams below outline the workflows for key cell-based assays used to evaluate AngII receptor antagonism.
Caption: Workflow for a Competitive Radioligand Binding Assay.
Caption: Workflow for a Calcium Mobilization Assay.
Experimental Protocols
Competitive Radioligand Binding Assay
This assay determines the affinity of this compound for the AT1 receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Cells stably expressing the human AT1 receptor (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium and supplements
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Radiolabeled AngII (e.g., [¹²⁵I]-Sar¹,Ile⁸-AngII)
-
This compound
-
Non-labeled AngII (for determining non-specific binding)
-
Scintillation cocktail and vials
-
Scintillation counter
Protocol:
-
Cell Culture: Culture the AT1 receptor-expressing cells to confluence in appropriate culture vessels.
-
Membrane Preparation (Optional but recommended for higher throughput):
-
Harvest the cells and homogenize in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer.
-
-
Assay Setup:
-
In a 96-well plate, add a constant amount of cell membranes or whole cells per well.
-
Add increasing concentrations of this compound.
-
For total binding, add binding buffer instead of this compound.
-
For non-specific binding, add a high concentration of non-labeled AngII.
-
-
Radioligand Addition: Add a constant, low concentration of radiolabeled AngII to all wells.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Termination of Binding: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Measurement: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit AngII-induced increases in intracellular calcium, a key downstream signaling event of AT1 receptor activation.
Materials:
-
Cells stably expressing the human AT1 receptor (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium and supplements
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound
-
Angiotensin II
-
Fluorescence plate reader with kinetic reading capabilities
Protocol:
-
Cell Plating: Seed the AT1 receptor-expressing cells into a 96- or 384-well black-walled, clear-bottom plate and allow them to attach overnight.
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for 30-60 minutes to allow the dye to enter the cells.
-
-
Compound Addition:
-
Wash the cells with assay buffer to remove excess dye.
-
Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
-
Measurement of Calcium Flux:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject a solution of AngII into each well to stimulate the cells.
-
Immediately begin kinetic measurement of fluorescence intensity over time (typically for 1-3 minutes).
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well after AngII stimulation.
-
Normalize the data to the response in the absence of this compound.
-
Plot the percentage of inhibition of the AngII response against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the AngII-induced calcium mobilization) using non-linear regression analysis.
-
Cell Proliferation Assay
This assay assesses the ability of this compound to inhibit the proliferative effects of AngII on cells that endogenously or recombinantly express the AT1 receptor.
Materials:
-
Cells that proliferate in response to AngII (e.g., vascular smooth muscle cells)
-
Cell culture medium and supplements (serum-free or low-serum medium for starvation)
-
This compound
-
Angiotensin II
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Microplate reader
Protocol:
-
Cell Plating: Seed the cells in a 96-well plate and allow them to attach.
-
Serum Starvation: To synchronize the cells and reduce basal proliferation, replace the growth medium with serum-free or low-serum medium and incubate for 24 hours.
-
Treatment:
-
Replace the starvation medium with fresh low-serum medium containing varying concentrations of this compound.
-
After a short pre-incubation (e.g., 1 hour), add AngII to the appropriate wells to stimulate proliferation.
-
Include control wells with no treatment, AngII alone, and this compound alone.
-
-
Incubation: Incubate the plate for a period that allows for measurable cell proliferation (e.g., 48-72 hours).
-
Measurement of Proliferation:
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or luminescence development.
-
Measure the absorbance or luminescence using a microplate reader.
-
-
Data Analysis:
-
Normalize the data to the control wells.
-
Plot the percentage of inhibition of AngII-induced proliferation against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Conclusion
The cell-based assays described in these application notes provide a robust framework for the in vitro characterization of this compound's antagonism of the Angiotensin II AT1 receptor. By employing these detailed protocols, researchers can effectively determine the potency and functional activity of this important therapeutic agent. It is critical to consider the significant impact of protein binding on the in vitro activity of this compound when designing and interpreting experimental results.
References
- 1. Tasosartan, this compound, and angiotensin II receptor blockade: the confounding role of protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel human metabolites of the angiotensin-II antagonist tasosartan and their pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Enoltasosartan Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enoltasosartan is the active metabolite of the angiotensin II receptor blocker (ARB), Tasosartan. It exhibits high affinity and selective antagonism for the angiotensin II type 1 (AT1) receptor, a key regulator of blood pressure and cardiovascular homeostasis. By blocking the AT1 receptor, this compound effectively inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, making it a valuable therapeutic agent for hypertension and related cardiovascular diseases. The prolonged pharmacological action of this compound is attributed to its high affinity for the AT1 receptor and its significant binding to plasma proteins. The discovery of novel analogs of this compound with improved potency, selectivity, and pharmacokinetic profiles is a key objective in cardiovascular drug discovery.
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound analogs. The described methodologies are designed to identify and characterize new chemical entities that effectively modulate AT1 receptor activity.
AT1 Receptor Signaling Pathway
The AT1 receptor is a G-protein coupled receptor (GPCR). Upon binding of its endogenous ligand, angiotensin II, the receptor activates multiple downstream signaling cascades, primarily through Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events culminate in various physiological responses, including vasoconstriction, inflammation, and cellular growth.
Figure 1: Simplified AT1 Receptor Signaling Pathway.
Experimental Protocols
A tiered screening approach is recommended to efficiently identify and characterize promising this compound analogs. This workflow progresses from a primary high-throughput screen to more detailed secondary and tertiary assays for hit confirmation and characterization.
Figure 2: High-Throughput Screening Workflow for this compound Analogs.
Primary High-Throughput Screening: Calcium Mobilization Assay
This assay provides a rapid and robust method for identifying compounds that inhibit the angiotensin II-induced calcium release mediated by the AT1 receptor.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human AT1 receptor.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium Indicator Dye: Fluo-4 AM or equivalent calcium-sensitive dye.
-
Agonist: Angiotensin II.
-
Reference Antagonist: this compound.
-
Compound Library: this compound analogs dissolved in DMSO.
-
Assay Plates: 384-well, black-walled, clear-bottom microplates.
-
Instrumentation: Automated liquid handler and a fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or equivalent).
Protocol:
-
Cell Plating: Seed the AT1 receptor-expressing cells into 384-well plates at a density of 10,000-20,000 cells per well in 20 µL of culture medium. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading: The next day, remove the culture medium and add 20 µL of assay buffer containing the calcium indicator dye. Incubate for 1 hour at 37°C.
-
Compound Addition: Add 10 µL of the this compound analog solution (or reference compounds) to the assay plates using an automated liquid handler. The final concentration for the primary screen is typically 10 µM.
-
Agonist Stimulation and Signal Detection: Place the assay plate in the fluorescence plate reader. After a brief baseline reading, inject 10 µL of angiotensin II (at a final concentration equal to its EC80) and immediately begin kinetic fluorescence measurements (excitation ~485 nm, emission ~525 nm) for 60-120 seconds.
Data Analysis:
-
Calculate the percentage of inhibition for each compound relative to the controls (vehicle and reference antagonist).
-
Identify "hits" as compounds that exhibit a predefined threshold of inhibition (e.g., >50%).
Secondary Assay: Reporter Gene Assay
This assay confirms the activity of hits from the primary screen by measuring the inhibition of a downstream transcriptional response mediated by AT1 receptor activation.
Materials:
-
Cell Line: HEK293 or CHO cells co-transfected with the human AT1 receptor and a reporter construct (e.g., NFAT-luciferase or CRE-luciferase).
-
Culture Medium: As required for the specific cell line.
-
Agonist: Angiotensin II.
-
Reference Antagonist: this compound.
-
Hit Compounds: Primary hits from the calcium mobilization assay.
-
Assay Plates: 96- or 384-well white, opaque microplates.
-
Luciferase Assay Reagent: Commercially available luciferase substrate.
-
Instrumentation: Luminometer.
Protocol:
-
Cell Plating: Seed the transfected cells into assay plates and incubate overnight.
-
Compound Treatment: Add serial dilutions of the hit compounds and the reference antagonist to the cells.
-
Agonist Stimulation: Add angiotensin II (at its EC50 concentration) to the wells and incubate for 4-6 hours at 37°C.
-
Signal Detection: Add the luciferase assay reagent to each well and measure the luminescence using a luminometer.
Data Analysis:
-
Generate dose-response curves and calculate the IC50 values for the active compounds.
Tertiary Assay: Radioligand Binding Assay
This assay directly measures the affinity of the validated hits for the AT1 receptor.
Materials:
-
Membrane Preparation: Membranes from cells or tissues expressing the AT1 receptor.
-
Radioligand: [3H]-Losartan or [125I]-Sar1,Ile8-Angiotensin II.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Validated Hits and Reference Compound: this compound.
-
Filtration System: Glass fiber filters and a cell harvester.
-
Scintillation Counter.
Protocol:
-
Assay Setup: In a 96-well plate, combine the membrane preparation, radioligand (at a concentration near its Kd), and varying concentrations of the test compounds or reference antagonist.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Determine the IC50 values for the test compounds and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Hit Validation and Counterscreening
A critical step in any HTS campaign is to eliminate false positives and confirm that the activity of the hits is specific to the target of interest.
Figure 3: Logical Flow for Hit Validation and Counterscreening.
Recommended Counterscreens:
-
Assay Interference: Test compounds in the absence of the agonist to identify any that intrinsically affect the assay signal (e.g., autofluorescence).
-
Selectivity: Screen active compounds against the angiotensin II type 2 (AT2) receptor to ensure selectivity for the AT1 subtype.
-
Cytotoxicity: Perform a standard cytotoxicity assay (e.g., MTT or CellTiter-Glo) to eliminate compounds that inhibit the assay signal due to cell death.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison of the potency and selectivity of the this compound analogs.
Table 1: Summary of HTS Data for this compound Analogs
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | Calcium Mobilization IC50 (nM) | Reporter Gene Assay IC50 (nM) | AT1 Receptor Binding Ki (nM) | AT2 Receptor Binding Ki (nM) | Selectivity Index (AT2 Ki / AT1 Ki) |
| This compound | 98.5 | 5.2 | 8.1 | 2.5 | >10,000 | >4000 |
| Analog-001 | 95.2 | 3.8 | 6.5 | 1.9 | >10,000 | >5263 |
| Analog-002 | 88.7 | 12.1 | 15.3 | 7.8 | >10,000 | >1282 |
| Analog-003 | 45.1 | >1000 | >1000 | >1000 | ND | ND |
| ... | ... | ... | ... | ... | ... | ... |
ND: Not Determined
Conclusion
The application notes and protocols outlined in this document provide a comprehensive framework for the high-throughput screening of this compound analogs. By employing a tiered screening cascade and a robust hit validation strategy, researchers can efficiently identify and characterize novel AT1 receptor antagonists with the potential for further development as next-generation cardiovascular therapeutics.
Experimental Design for Pharmacokinetic Studies of Enoltasosartan: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enoltasosartan is the active metabolite of the prodrug Tasosartan, a potent and long-acting non-peptide angiotensin II receptor blocker (ARB). It selectively inhibits the Angiotensin II Type 1 (AT1) receptor, a key component of the Renin-Angiotensin-Aldosterone System (RAAS), thereby preventing vasoconstriction and aldosterone release, which leads to a reduction in blood pressure. The prolonged pharmacological effect of this compound is largely attributed to its high and tight binding to plasma proteins.[1][2]
These application notes provide a comprehensive guide for designing and conducting pharmacokinetic (PK) studies of this compound. The protocols detailed herein cover essential in vitro and in vivo experiments to characterize its absorption, distribution, metabolism, and excretion (ADME) profile.
Mechanism of Action of this compound
This compound exerts its antihypertensive effect by blocking the AT1 receptor, which is the final step in the RAAS cascade. This blockade prevents Angiotensin II from binding to its receptor, thereby inhibiting its physiological effects.
Signaling Pathway Diagram
Caption: Renin-Angiotensin-Aldosterone System (RAAS) and the site of action of this compound.
Pharmacokinetic Parameters of Tasosartan and this compound
Table 1: Pharmacokinetic Parameters of Tasosartan in Healthy Human Subjects
| Parameter | Value | Reference |
| Dose | 100 mg (oral), 50 mg (intravenous) | [2] |
| Time to Peak Concentration (Tmax) | Not explicitly stated | |
| Peak Plasma Concentration (Cmax) | Not explicitly stated | |
| Area Under the Curve (AUC) | Not explicitly stated | |
| Elimination Half-life (t½) | Shorter than this compound | [1] |
| Absolute Bioavailability | Not explicitly stated | |
| Plasma Protein Binding | High | [1] |
| Pharmacodynamic Effect | 80% AT1 receptor blockade at 1-2 hours, 40% at 32 hours | [2] |
Table 2: Pharmacokinetic Parameters of this compound in Healthy Human Subjects
| Parameter | Value | Reference |
| Dose | 2.5 mg (intravenous) | [2] |
| Time to Peak Concentration (Tmax) | Not explicitly stated | |
| Peak Plasma Concentration (Cmax) | Not explicitly stated | |
| Area Under the Curve (AUC) | Not explicitly stated | |
| Elimination Half-life (t½) | At least 8-fold longer than Tasosartan | [1] |
| Absolute Bioavailability | Not applicable (administered intravenously in the cited study) | |
| Plasma Protein Binding | Very high and tight | [1][2] |
| Pharmacodynamic Effect | Delayed and sustained AT1 receptor blockade (60-70%) | [2] |
Experimental Protocols
In Vitro Pharmacokinetic Assays
Objective: To determine the intrinsic clearance of this compound and identify the potential for metabolism.
Methodology:
-
Preparation of Incubation Mixture: Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL), NADPH regenerating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride) in a phosphate buffer (pH 7.4).
-
Incubation: Pre-warm the mixture to 37°C. Initiate the reaction by adding this compound (e.g., 1 µM final concentration).
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
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Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant for the concentration of this compound using a validated LC-MS/MS method.
-
Data Analysis: Determine the rate of disappearance of this compound to calculate the in vitro half-life and intrinsic clearance.
Objective: To quantify the extent of this compound binding to plasma proteins.
Methodology (Rapid Equilibrium Dialysis - RED):
-
Device Preparation: Prepare a Rapid Equilibrium Dialysis (RED) device.
-
Sample Preparation: Add plasma (human, rat, etc.) spiked with this compound (e.g., 1 µM) to one chamber and phosphate-buffered saline (PBS) to the other chamber.
-
Equilibration: Incubate the device at 37°C with shaking for a sufficient time to reach equilibrium (e.g., 4-6 hours).
-
Sampling: After incubation, collect samples from both the plasma and buffer chambers.
-
Matrix Matching: Combine an aliquot of the plasma sample with an equal volume of blank buffer and an aliquot of the buffer sample with an equal volume of blank plasma.
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Analysis: Determine the concentration of this compound in both matched samples using LC-MS/MS.
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Calculation: Calculate the fraction unbound (fu) using the following formula: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)
Objective: To assess the potential of this compound to inhibit major CYP isoforms, which is crucial for predicting drug-drug interactions.
Methodology (Fluorogenic Probe-Based):
-
Reagents: Use recombinant human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4), specific fluorogenic probe substrates, and a NADPH regenerating system.
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Incubation: In a 96-well plate, incubate the CYP enzyme, this compound (at various concentrations), and the NADPH regenerating system.
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Reaction Initiation: Add the specific fluorogenic substrate to initiate the reaction.
-
Fluorescence Measurement: Monitor the formation of the fluorescent metabolite over time using a fluorescence plate reader.
-
Data Analysis: Calculate the rate of metabolite formation at each concentration of this compound. Determine the IC50 value (concentration of this compound that causes 50% inhibition of the enzyme activity).
In Vivo Pharmacokinetic Studies
Objective: To characterize the pharmacokinetic profile of this compound in a relevant animal model (e.g., rats, dogs) and in human subjects.
Caption: A typical workflow for an in vivo pharmacokinetic study.
Methodology (Human Study Example):
-
Study Design: A randomized, single-dose, two-period, crossover study in healthy volunteers.
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Subjects: A sufficient number of healthy male and/or female subjects.
-
Dosing:
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Period 1: Administer a single oral dose of Tasosartan (e.g., 100 mg) or an intravenous dose of this compound (e.g., 2.5 mg).
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Washout Period: A suitable washout period between doses.
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Period 2: Administer the alternate formulation.
-
-
Blood Sampling: Collect blood samples at pre-defined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72 hours post-dose).
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Plasma Preparation: Separate plasma from blood samples by centrifugation and store at -80°C until analysis.
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Bioanalysis: Quantify the concentrations of both Tasosartan and this compound in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis to determine the following PK parameters for both analytes: Cmax, Tmax, AUC0-t, AUC0-inf, t½, clearance (CL), and volume of distribution (Vd). For the oral dose of Tasosartan, also calculate the absolute bioavailability of this compound (if an IV dose of this compound is also administered).
Bioanalytical Method: LC-MS/MS
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for the quantification of this compound and its prodrug Tasosartan in biological matrices.
Key Method Parameters:
-
Sample Preparation: Protein precipitation or liquid-liquid extraction.
-
Chromatography: Reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water with a modifier like formic acid.
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Mass Spectrometry: Triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive or negative electrospray ionization.
-
Validation: The method must be fully validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.
Conclusion
The experimental designs and protocols outlined in these application notes provide a robust framework for the comprehensive pharmacokinetic evaluation of this compound. A thorough understanding of its ADME properties is essential for its successful clinical development and for optimizing its therapeutic use. The high plasma protein binding of this compound is a key characteristic that should be carefully considered and accurately quantified throughout the drug development process.
References
Application of Enoltasosartan in Hypertension Research Models: Technical Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enoltasosartan is the active metabolite of the angiotensin II receptor blocker (ARB), tasosartan.[1] As a potent and long-acting antagonist of the angiotensin II type 1 (AT1) receptor, this compound plays a crucial role in the management of hypertension.[1][2] Its therapeutic effect stems from the inhibition of the renin-angiotensin-aldosterone system (RAAS), a key regulator of blood pressure. By selectively blocking the AT1 receptor, this compound prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to vasodilation and a reduction in blood pressure.[3] The prolonged pharmacological action of this compound is attributed to its high and tight binding to plasma proteins, which results in a delayed in vivo blockade effect.[1][2]
These application notes provide a comprehensive overview of the utility of this compound in preclinical hypertension research. While specific studies detailing the use of this compound in various animal models of hypertension are not extensively available in the public domain, this document outlines the established models where it would be applicable, provides generalized experimental protocols for evaluating ARBs, and presents the known pharmacological data for this compound.
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
This compound exerts its antihypertensive effect by intervening in the RAAS pathway. The diagram below illustrates the mechanism of action.
Key Preclinical Hypertension Research Models
The following are established and widely used animal models of hypertension where this compound could be effectively studied to evaluate its antihypertensive efficacy and underlying mechanisms.
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Spontaneously Hypertensive Rat (SHR): This is the most widely used genetic model of essential hypertension.[4][5] SHRs develop hypertension without any external intervention, closely mimicking human primary hypertension.
-
Renal Hypertension Models:
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Two-Kidney, One-Clip (2K1C) Goldblatt Model: This model mimics renovascular hypertension where constriction of one renal artery leads to renin-dependent hypertension.
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One-Kidney, One-Clip (1K1C) Goldblatt Model: In this variation, the contralateral kidney is removed, resulting in volume-dependent hypertension.
-
-
Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat: This model represents a form of low-renin, salt-sensitive hypertension, induced by unilateral nephrectomy, administration of the mineralocorticoid DOCA, and high-salt diet.
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Angiotensin II-Infused Hypertensive Model: Continuous infusion of angiotensin II induces a direct and potent hypertensive state, which is useful for studying the direct antagonistic effects of compounds like this compound.
Experimental Protocols
Protocol 1: Evaluation of Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)
Objective: To determine the dose-dependent effect of this compound on blood pressure in SHRs.
Workflow:
Methodology:
-
Animals: Male Spontaneously Hypertensive Rats (SHR) aged 12-14 weeks, and age-matched normotensive Wistar-Kyoto (WKY) rats as controls.
-
Acclimatization: House animals in a controlled environment (12:12-h light-dark cycle, 22±2°C) with ad libitum access to standard chow and water for at least one week.
-
Blood Pressure Measurement:
-
Telemetry (Preferred): Surgically implant telemetric transmitters for continuous and stress-free measurement of systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR).
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Tail-Cuff Plethysmography: Acclimate rats to the restraining device for several days before measurements to minimize stress-induced variations.
-
-
Experimental Groups:
-
Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose).
-
Group 2-4: this compound at low, medium, and high doses (e.g., 1, 3, 10 mg/kg/day, p.o.). Dose selection should be based on available in vitro potency and pharmacokinetic data.
-
-
Drug Administration: Administer this compound or vehicle daily by oral gavage for a period of 4 to 8 weeks.
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Data Collection: Record blood pressure and heart rate at regular intervals (e.g., daily or weekly).
-
Terminal Procedures: At the end of the study, collect blood samples for pharmacokinetic and biomarker analysis. Harvest organs (heart, kidneys) for weight measurement and histopathological examination.
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Statistical Analysis: Analyze data using appropriate statistical methods, such as ANOVA followed by a post-hoc test, to compare between groups.
Protocol 2: Angiotensin II Challenge Study
Objective: To assess the in vivo AT1 receptor blocking activity of this compound.
Methodology:
-
Animals: Normotensive Sprague-Dawley or Wistar rats.
-
Anesthesia and Catheterization: Anesthetize the rats (e.g., with isoflurane) and cannulate the carotid artery for blood pressure measurement and the jugular vein for drug and angiotensin II administration.
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Stabilization: Allow the animal to stabilize for at least 30 minutes after surgery.
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Baseline Angiotensin II Response: Administer a bolus of angiotensin II (e.g., 100 ng/kg, i.v.) and record the pressor (blood pressure increase) response.
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This compound Administration: Administer a single intravenous dose of this compound.
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Post-Treatment Angiotensin II Challenge: At various time points after this compound administration (e.g., 15, 30, 60, 120 minutes), repeat the angiotensin II challenge and record the pressor response.
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Data Analysis: Calculate the percentage inhibition of the angiotensin II pressor response at each time point to determine the potency and duration of action of this compound.
Quantitative Data Summary
While specific preclinical data for this compound in animal models of hypertension is limited in publicly accessible literature, the following table summarizes the key pharmacological parameters from a study conducted in healthy human subjects.[1] This data provides valuable insight into its clinical pharmacology.
| Parameter | Tasosartan (100 mg p.o.) | This compound (2.5 mg i.v.) |
| Time to Peak AT1 Receptor Blockade | 1-2 hours | Delayed |
| Peak AT1 Receptor Blockade (in vivo) | ~80% | ~60-70% |
| AT1 Receptor Blockade at 32 hours (in vivo) | ~40% | Sustained but lower than peak |
| Influence of Plasma Proteins on in vitro AT1 Affinity | Less pronounced | Marked decrease in affinity |
Note: The delayed and slightly lower peak blockade of intravenously administered this compound, despite high plasma levels, is attributed to its high degree of protein binding.[1]
Conclusion
This compound is a pharmacologically important molecule in the landscape of hypertension treatment. Although detailed preclinical studies in common hypertension models are not extensively published, its established mechanism of action as a potent AT1 receptor antagonist makes it a valuable tool for hypertension research. The generalized protocols provided here offer a framework for researchers to design and conduct robust preclinical evaluations of this compound and other ARBs. Further research into the effects of this compound in models like the SHR and renal hypertension models would be highly beneficial to fully characterize its antihypertensive profile and potential for end-organ protection.
References
- 1. Tasosartan, this compound, and angiotensin II receptor blockade: the confounding role of protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Brief treatment of SHR with an ace inhibitor fails to cause long-term normotension but markedly increases mortality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hypertension in the spontaneously hypertensive rat is linked to the Y chromosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spontaneously hypertensive rat - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Solubility of Enoltasosartan in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low solubility of Enoltasosartan in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is the active metabolite of Tasosartan and functions as a potent and selective antagonist of the Angiotensin II Type 1 (AT1) receptor. Like many small molecule drugs, this compound is a hydrophobic compound, which can lead to low aqueous solubility. This poor solubility can be a significant hurdle in in vitro studies, leading to issues with compound precipitation, inaccurate concentration measurements, and unreliable experimental results.
Q2: What are the general approaches to solubilizing poorly soluble compounds like this compound?
There are several established methods to enhance the solubility of hydrophobic drugs for in vitro use. These can be broadly categorized as physical and chemical modifications.
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Physical Modifications: These include techniques like particle size reduction (micronization or nanosuspension) and creating solid dispersions where the drug is dispersed within a hydrophilic carrier.
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Chemical Modifications: This approach involves the use of co-solvents, adjusting the pH of the solution, forming complexes (e.g., with cyclodextrins), or using surfactants to create micelles that can encapsulate the drug.
Q3: What solvents are commonly used to prepare stock solutions of poorly soluble drugs?
Dimethyl sulfoxide (DMSO) is the most common organic solvent used to prepare high-concentration stock solutions of poorly soluble compounds for in vitro assays. Other options include ethanol and other water-miscible organic solvents. It is crucial to prepare a high-concentration stock in a suitable organic solvent before diluting it into your aqueous experimental medium.
Q4: How does protein binding affect this compound in vitro?
This compound exhibits high and tight protein binding, which can significantly influence its apparent activity in in vitro assays. The presence of proteins, such as those in fetal bovine serum (FBS), can decrease the free concentration of this compound available to interact with its target receptor. This can lead to a delayed onset of its antagonistic effect in vitro. Researchers should be mindful of the protein content in their assay medium and may need to adjust concentrations accordingly.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in vitro.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous media | The aqueous solubility of this compound is exceeded. The final concentration of DMSO is too low to maintain solubility. | 1. Decrease the final concentration of this compound. 2. Increase the final concentration of DMSO. Most cell lines can tolerate up to 0.5% DMSO without significant toxicity, but it is essential to run a vehicle control to confirm. 3. Use a co-solvent system. For example, prepare the stock in DMSO and dilute it in a medium containing a solubilizing agent like a cyclodextrin (e.g., SBE-β-CD). 4. Modify the dilution method. Add the aqueous medium to the DMSO stock drop-wise while vortexing to avoid localized high concentrations that can trigger precipitation. |
| Inconsistent or lower-than-expected activity | - Compound may not be fully dissolved. - High protein binding in the assay medium is reducing the free drug concentration. | 1. Visually inspect the solution for any precipitate. If present, refer to the solutions for precipitation. 2. Consider reducing the serum concentration in your cell culture medium, if your experiment allows. 3. Increase the concentration of this compound to compensate for protein binding. 4. Perform binding assays in the presence and absence of plasma proteins to quantify the impact on receptor affinity. |
| Difficulty preparing a high-concentration stock solution | This compound has limited solubility even in organic solvents. | 1. Gentle warming and sonication can help dissolve the compound. 2. Try a different organic solvent , such as N,N-dimethylformamide (DMF), though its toxicity in cell culture should be considered. 3. Prepare a solid dispersion by dissolving this compound and a hydrophilic polymer (like PVP K30 or PEG 6000) in a common solvent and then evaporating the solvent. This can enhance the dissolution of the drug in aqueous media. |
Quantitative Data for Solubility of Related Angiotensin II Receptor Blockers
| Compound | Solvent/Condition | Solubility |
| Tasosartan (parent drug) | 10% DMSO + 90% (20% SBE-β-CD in saline) | ≥ 2.08 mg/mL |
| Tasosartan (parent drug) | 10% DMSO + 90% corn oil | ≥ 2.08 mg/mL |
| Telmisartan | pH-dependent: poorly soluble in the range of pH 3–9 | - |
| Candesartan Cilexetil | Poor aqueous solubility | - |
Data for Tasosartan from MedChemExpress Product Data Sheet. Data for Telmisartan and Candesartan from various studies on their formulation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Working Solutions
This protocol provides a general method for preparing this compound solutions for in vitro experiments.
-
Materials:
-
This compound powder
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Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Target aqueous medium (e.g., cell culture medium, PBS)
-
-
Procedure for 10 mM Stock Solution: a. Weigh out a precise amount of this compound powder. The molecular weight of this compound is 425.4 g/mol . b. Add the appropriate volume of DMSO to achieve a 10 mM concentration. c. Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, gently warm the solution (e.g., in a 37°C water bath) for 5-10 minutes and/or sonicate for 5 minutes. d. Visually inspect the solution to ensure there is no visible precipitate. e. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Procedure for Preparing Working Solutions: a. Thaw an aliquot of the 10 mM stock solution at room temperature. b. To minimize precipitation, perform a serial dilution. For example, to prepare a 10 µM working solution in cell culture medium with a final DMSO concentration of 0.1%: i. Add 99 µL of cell culture medium to a sterile tube. ii. Add 1 µL of the 10 mM this compound stock solution to the medium. iii. Immediately vortex the solution to ensure rapid and uniform mixing. c. For lower concentrations, perform further serial dilutions from the 10 µM working solution.
Protocol 2: General Method for Enhancing Solubility using Solid Dispersion
This protocol outlines a general approach to creating a solid dispersion of this compound to improve its aqueous solubility.
-
Materials:
-
This compound
-
A hydrophilic carrier (e.g., Polyvinylpyrrolidone K30 (PVP K30), Polyethylene glycol 6000 (PEG 6000))
-
A suitable organic solvent (e.g., methanol, ethanol)
-
Rotary evaporator or vacuum oven
-
-
Procedure: a. Dissolve both this compound and the hydrophilic carrier (e.g., in a 1:2 or 1:4 drug-to-carrier ratio by weight) in a minimal amount of the organic solvent. b. Ensure both components are fully dissolved to form a clear solution. c. Remove the solvent using a rotary evaporator or by drying under vacuum at a controlled temperature. d. The resulting solid film is the solid dispersion. e. The solid dispersion can then be dissolved in an aqueous medium for in vitro experiments. The dissolution rate and apparent solubility should be significantly enhanced compared to the crystalline drug.
Visualizations
Angiotensin II Type 1 Receptor (AT1R) Signaling Pathway
This compound is an antagonist of the AT1 receptor. The diagram below illustrates the canonical signaling pathway initiated by Angiotensin II binding to the AT1 receptor, which is blocked by this compound.
Caption: Simplified AT1R signaling pathway blocked by this compound.
Experimental Workflow for Solubilizing this compound
The following diagram outlines a logical workflow for researchers to follow when preparing this compound for in vitro experiments.
Caption: Workflow for preparing and troubleshooting this compound solutions.
Optimizing LC-MS/MS parameters for Enoltasosartan detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the detection of Enoltasosartan.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound relevant to LC-MS/MS analysis?
A1: this compound is the active metabolite of Tasosartan, an angiotensin II receptor antagonist.[1][2] Its key properties for LC-MS/MS method development are summarized in the table below. Understanding these properties is crucial for selecting the appropriate chromatographic conditions and mass spectrometry settings.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₁₉N₇O₂ | [1] |
| Molecular Weight | 425.4 g/mol | [1] |
| Polarity | This compound is a relatively polar molecule, which influences the choice of chromatographic column and mobile phase. |
Q2: What is a recommended starting LC method for this compound analysis?
A2: For a polar molecule like this compound, a reversed-phase liquid chromatography (RPLC) method using a C18 column with aqueous compatibility is a suitable starting point. HILIC (Hydrophilic Interaction Liquid Chromatography) could be an alternative approach if retention on traditional C18 columns is insufficient.
A recommended starting RPLC method is detailed in the Experimental Protocols section below.
Q3: What are the suggested MRM transitions for this compound?
A3: Based on the molecular weight of this compound (425.4 g/mol ), the protonated precursor ion ([M+H]⁺) would be m/z 426.4. Common fragmentation patterns for sartan-class drugs often involve the cleavage of the biphenyl tetrazole moiety. Therefore, likely product ions can be predicted. The table below provides suggested Multiple Reaction Monitoring (MRM) transitions that should be optimized for your specific instrument.
| Parameter | Suggested Value |
| Precursor Ion (Q1) | 426.4 m/z |
| Product Ion (Q3) | To be determined empirically, potential fragments include those from the biphenyl tetrazole group |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
Q4: How can I improve peak shape for this compound?
A4: Poor peak shape (e.g., fronting, tailing, or splitting) can be caused by several factors. For polar analytes like this compound, ensure your sample solvent is not significantly stronger than your initial mobile phase. Injecting a sample in a high percentage of organic solvent while the mobile phase is highly aqueous can lead to peak distortion. Also, consider that secondary interactions with residual silanols on the column can cause tailing; using an acidic mobile phase modifier like formic acid can help mitigate this.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound.
Issue 1: Low or No Signal Intensity
Possible Causes and Solutions:
| Cause | Solution |
| Incorrect Mass Spectrometer Settings | Verify the precursor (Q1) and product (Q3) ion masses are correctly entered. Optimize the collision energy (CE) and other compound-dependent parameters (e.g., declustering potential) by infusing an this compound standard. |
| Ion Suppression/Enhancement | The sample matrix can interfere with the ionization of this compound. To diagnose this, perform a post-column infusion experiment. To mitigate matrix effects, improve sample preparation (e.g., use solid-phase extraction), dilute the sample, or adjust the chromatographic gradient to separate this compound from co-eluting matrix components. |
| Poor Ionization | Ensure the mobile phase is compatible with ESI. The presence of a proton source, such as 0.1% formic acid, is crucial for efficient protonation in positive ion mode. |
| Source Contamination | A dirty ion source can lead to a significant drop in signal. Clean the ion source components according to the manufacturer's recommendations. |
Issue 2: Poor Peak Shape (Tailing, Fronting, Splitting)
Possible Causes and Solutions:
| Cause | Solution |
| Mismatched Injection Solvent and Mobile Phase | The injection solvent should be of similar or weaker strength than the initial mobile phase conditions. High organic content in the injection solvent can cause peak distortion. Reconstitute the sample in the initial mobile phase if possible. |
| Column Overload | Injecting too much analyte can lead to peak fronting. Reduce the injection volume or dilute the sample. |
| Secondary Interactions with Column | Peak tailing can occur due to interactions with the stationary phase. Ensure the mobile phase pH is appropriate. Adding a small amount of an acid modifier (e.g., 0.1% formic acid) can improve peak shape for acidic and basic compounds. |
| Column Contamination or Degradation | A contaminated guard column or analytical column can cause peak splitting. Flush the column with a strong solvent or replace the guard column. If the problem persists, the analytical column may need to be replaced. |
Issue 3: Unstable Retention Time
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate Column Equilibration | Ensure the column is fully equilibrated with the initial mobile phase conditions between injections. A typical equilibration time is 5-10 column volumes. |
| Pump Performance Issues | Fluctuations in pump pressure can lead to retention time shifts. Check for leaks in the LC system and ensure the pump seals are in good condition. |
| Mobile Phase Preparation | Inconsistent mobile phase preparation can affect retention times. Prepare fresh mobile phase daily and ensure accurate pH adjustment if using buffers. |
| Column Temperature Fluctuations | Use a column oven to maintain a constant temperature. Even small changes in ambient temperature can affect retention times. |
Experimental Protocols
Sample Preparation (from Plasma)
This protocol describes a protein precipitation method for the extraction of this compound from plasma samples.
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To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
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Vortex the mixture for 1 minute to precipitate the proteins.
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Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
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Carefully transfer the supernatant to a new tube.
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Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
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Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method Parameters
The following table outlines a starting point for the LC-MS/MS method parameters for this compound analysis. These parameters should be optimized for your specific instrumentation and application.
Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| Column | C18, 2.1 x 50 mm, 1.8 µm (or similar high-efficiency column) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes. |
Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| MRM Transitions | See Table in FAQs |
| Collision Energy | Optimize for each transition (start around 20-40 eV) |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for low signal intensity.
References
Troubleshooting Enoltasosartan instability in solution
Disclaimer: The following troubleshooting guide and frequently asked questions (FAQs) are based on general principles of pharmaceutical stability testing and information available for other angiotensin II receptor antagonists (sartans). As of the last update, specific stability studies for Enoltasosartan are not publicly available. Therefore, the information provided should be used as a general guideline, and it is crucial to perform specific stability-indicating studies for this compound to obtain accurate data.
Troubleshooting this compound Instability in Solution
This guide addresses common issues researchers may encounter with the stability of this compound in solution during laboratory experiments.
| Issue | Potential Cause | Recommended Action |
| Precipitation of this compound in aqueous solution. | Poor aqueous solubility, pH of the solution is near the isoelectric point of this compound. | - Increase the proportion of organic co-solvent (e.g., acetonitrile, methanol).- Adjust the pH of the solution away from the isoelectric point.- Consider the use of solubilizing agents or different salt forms of this compound. |
| Loss of potency or degradation of this compound over time. | Hydrolysis, oxidation, or photodegradation. | - Prepare solutions fresh daily.- Store stock solutions at low temperatures (e.g., 2-8 °C) and protected from light.- For long-term storage, consider storing aliquots at -20 °C or -80 °C.- Degas solvents to remove dissolved oxygen to minimize oxidation. |
| Appearance of unknown peaks in chromatography (e.g., HPLC). | Formation of degradation products. | - Perform forced degradation studies (acid, base, oxidative, thermal, photolytic) to identify potential degradation products.[1]- Use a stability-indicating analytical method capable of resolving the parent drug from its degradants.[2][3] |
| Inconsistent results between experiments. | Variability in solution preparation, storage conditions, or experimental setup. | - Standardize protocols for solution preparation, including solvent quality, pH, and final concentration.- Carefully control storage conditions (temperature, light exposure).- Ensure consistency in analytical methodology. |
| Discoloration of the solution. | Degradation of this compound or interaction with formulation components. | - Investigate the cause through spectroscopic analysis.- Evaluate the compatibility of this compound with all solution components (buffers, excipients). |
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions used to assess the stability of sartans like this compound?
A1: Forced degradation studies are conducted under more severe conditions than accelerated stability testing to identify potential degradation pathways.[1] Typical conditions for sartans include:
| Stress Condition | Reagent/Method | Typical Conditions | Potential Degradation |
| Acid Hydrolysis | Hydrochloric Acid (HCl) | 0.1 M - 1 M HCl at room temperature or elevated temperatures (e.g., 60°C).[4][5] | Degradation of the tetrazole ring or other acid-labile functional groups. |
| Base Hydrolysis | Sodium Hydroxide (NaOH) | 0.01 M - 1 M NaOH at room temperature.[4][6] | Hydrolysis of amide or ester linkages if present. |
| Oxidation | Hydrogen Peroxide (H₂O₂) | 3% - 30% H₂O₂ at room temperature.[6] | Oxidation of electron-rich moieties. |
| Thermal Degradation | Dry Heat | 60°C - 80°C in a stability chamber or oven. | General decomposition. |
| Photodegradation | UV and Visible Light | Exposure to a light source as per ICH Q1B guidelines.[7] | Light-induced degradation. |
Q2: How can I develop a stability-indicating analytical method for this compound?
A2: A stability-indicating method is crucial for separating, detecting, and quantifying the active pharmaceutical ingredient (API) and its degradation products.[1] High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.[2][3] The development process generally involves:
-
Performing forced degradation studies to generate degradation products.
-
Screening different HPLC columns (e.g., C18, C8), mobile phases (e.g., acetonitrile, methanol, buffers), and detection wavelengths.
-
Optimizing the chromatographic conditions to achieve adequate resolution between this compound and all degradation products.
-
Validating the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[8]
Q3: What are some common excipients that may be incompatible with sartans?
A3: While specific compatibility data for this compound is unavailable, studies on other drugs have shown that certain excipients can lead to instability. Potential incompatibilities can arise from reactive functional groups in both the drug and the excipients. It is essential to conduct drug-excipient compatibility studies during preformulation.
Experimental Protocols
General Protocol for Forced Degradation Studies
Objective: To identify potential degradation pathways and products of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 1 M HCl.
-
Keep the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Keep the solution at room temperature for a specified period.
-
At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for a specified period.
-
At each time point, withdraw a sample and dilute with the mobile phase.
-
-
Thermal Degradation:
-
Store a solid sample of this compound at 80°C for a specified period.
-
Also, store a solution of this compound at 60°C.
-
At each time point, prepare a solution from the solid sample or dilute the stored solution for analysis.
-
-
Photostability Testing:
-
Expose a solution of this compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[7]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples.
-
-
Analysis: Analyze all samples using a suitable analytical technique, such as HPLC with a photodiode array (PDA) detector, to separate and identify any degradation products.
Visualizations
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a stability-indicating HPLC method for the simultaneous determination of losartan potassium, hydrochlorothiazide, and their degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of a Specific Stability Indicating High Performance Liquid Chromatographic Method for Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsr.com [ijpsr.com]
- 5. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 6. actapharmsci.com [actapharmsci.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. japsonline.com [japsonline.com]
Technical Support Center: Enoltasosartan Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Enoltasosartan, with a focus on improving reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for the pyrido[2,3-d]pyrimidin-7-one core of this compound?
A common approach involves the condensation of a substituted pyrimidine with a suitable three-carbon unit to construct the fused pyridine ring. For this compound, which features a 5-hydroxy substituent, a viable method is the condensation of a pyrimidine ester with ethyl acetate.
Q2: Which reaction is typically used to form the biphenyl-tetrazole moiety of this compound?
The Suzuki-Miyaura cross-coupling reaction is a widely used and efficient method to form the biphenyl linkage. This reaction typically involves the coupling of a protected 2-(tetrazol-5-yl)phenylboronic acid with a 4-bromobenzyl derivative of the pyrido[2,3-d]pyrimidin-7-one core.
Q3: Why is the tetrazole group often protected during the synthesis?
The acidic proton of the tetrazole ring can interfere with certain reaction conditions, particularly those involving organometallic reagents or strong bases. The trityl (triphenylmethyl) group is a common protecting group for tetrazoles, offering stability under various conditions and allowing for selective removal at a later stage.
Q4: What are the common methods for deprotecting the N-trityl tetrazole?
Common methods for N-trityl deprotection include acidic hydrolysis (e.g., with trifluoroacetic acid or hydrochloric acid), reductive cleavage, or the use of specific reagents like indium in methanol. The choice of method depends on the overall stability of the molecule to the reaction conditions.
Troubleshooting Guides
Problem 1: Low Yield in the Formation of the 5-Hydroxypyrido[2,3-d]pyrimidin-7-one Core
Diagram: Logical Relationship for Troubleshooting Low Yield in Core Formation
Technical Support Center: Bioanalysis of Enoltasosartan
Welcome to the technical support center for the bioanalysis of Enoltasosartan. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during experimental procedures, with a specific focus on mitigating matrix effects in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioanalysis important?
This compound is the major and active metabolite of the angiotensin II receptor blocker (ARB), Tasosartan.[1][2] Accurate bioanalysis of this compound is crucial for pharmacokinetic and pharmacodynamic studies, enabling the assessment of its efficacy and safety profile.
Q2: What are matrix effects and how can they impact the bioanalysis of this compound?
Matrix effects are the alteration of analyte ionization (suppression or enhancement) caused by co-eluting endogenous or exogenous components in the biological sample. These effects can significantly compromise the accuracy, precision, and sensitivity of LC-MS/MS-based quantification of this compound.
Q3: What are the common sources of matrix effects in plasma or serum samples?
Common sources of matrix effects in plasma and serum include phospholipids, salts, endogenous metabolites, and anticoagulants.[3] For instance, different brands of plastic tubes and the use of Li-heparin as an anticoagulant have been shown to cause matrix effects.
Q4: How can I qualitatively and quantitatively assess matrix effects for this compound?
A qualitative assessment can be performed using the post-column infusion technique to identify regions of ion suppression or enhancement in the chromatogram. For a quantitative assessment, the matrix factor (MF) should be determined by comparing the analyte's peak response in the presence of matrix (post-extraction spike) to its response in a neat solution. An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.
Q5: What are the regulatory expectations regarding matrix effect evaluation?
Regulatory agencies like the FDA expect a thorough evaluation of matrix effects during bioanalytical method validation. This includes assessing the matrix effect in at least six different lots of the biological matrix to ensure the method is robust and reliable.
Troubleshooting Guide: Matrix Effects in this compound Bioanalysis
This guide provides solutions to common problems encountered during the LC-MS/MS bioanalysis of this compound, with a focus on addressing matrix effects.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Co-eluting matrix components interfering with the chromatography. | - Optimize the chromatographic gradient to better separate this compound from interfering peaks.- Evaluate a different stationary phase (e.g., a column with a different chemistry).- Adjust the mobile phase pH and organic solvent composition. |
| High Variability in Analyte Response | Inconsistent matrix effects across different samples or lots of biological matrix. | - Implement a more rigorous sample preparation method (e.g., switch from protein precipitation to solid-phase extraction).- Use a stable isotope-labeled internal standard (SIL-IS) that co-elutes with this compound to compensate for variability. |
| Ion Suppression (Low Analyte Signal) | Co-eluting phospholipids or other endogenous components suppressing the ionization of this compound. | - Modify the sample preparation to specifically remove phospholipids (e.g., using a phospholipid removal plate or a specific SPE sorbent).- Adjust the chromatographic method to separate the analyte from the region of ion suppression identified by post-column infusion.- Consider switching the ionization source (e.g., from ESI to APCI), as APCI can sometimes be less susceptible to matrix effects. |
| Ion Enhancement (High Analyte Signal) | Co-eluting components enhancing the ionization of this compound. | - Improve the sample cleanup procedure to remove the enhancing components.- Dilute the sample to reduce the concentration of the interfering substances. |
| Inaccurate Quantification at Low Concentrations (LLOQ) | Significant matrix interference at the lower limit of quantification. | - Increase the sensitivity of the mass spectrometer if possible.- Optimize the sample preparation to achieve a higher concentration factor.- Re-evaluate and potentially raise the LLOQ to a level where the matrix effect is negligible. |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for this compound Extraction from Plasma
This protocol is a common starting point for sample cleanup.
-
Sample Preparation:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 50 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled this compound).
-
Vortex the sample for 10 seconds.
-
-
Protein Precipitation:
-
Add 500 µL of cold acetonitrile to the plasma sample.
-
Vortex vigorously for 5-10 minutes to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the samples at 13,000 rpm for 5 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a new vial for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma
SPE provides a more thorough cleanup compared to PPT and can be optimized to remove specific interferences.
-
Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Dilute 100 µL of plasma sample with 900 µL of 4% phosphoric acid in water.
-
Load the diluted sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove polar interferences and phospholipids.
-
-
Elution:
-
Elute this compound and the IS from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.
-
Quantitative Data Summary
The following tables summarize typical recovery and matrix effect data for angiotensin II receptor blockers, which can be considered representative for this compound method development.
Table 1: Comparison of Extraction Recovery from Human Plasma
| Analyte | Extraction Method | Recovery (%) | Reference |
| Olmesartan | Liquid-Liquid Extraction | 85.2 - 92.5 | [4] |
| Candesartan | Protein Precipitation | ~95 | [5] |
| Olmesartan | Solid-Phase Extraction | >90 | [6] |
Table 2: Matrix Effect Evaluation in Human Plasma
| Analyte | Extraction Method | Matrix Factor (MF) | % RSD of MF | Reference |
| Olmesartan | Liquid-Liquid Extraction | 0.98 - 1.05 | < 5% | [4] |
| Candesartan | Protein Precipitation | Not specified, but method met validation criteria | < 15% | [5] |
| Olmesartan | Solid-Phase Extraction | 0.95 - 1.10 | < 10% | [6] |
Visualizations
Angiotensin II Receptor Signaling Pathway
This compound, as an angiotensin II receptor blocker, primarily acts on the AT1 receptor to inhibit the downstream signaling cascade initiated by angiotensin II.
Caption: Angiotensin II Receptor Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow for Matrix Effect Evaluation
A systematic workflow is essential for identifying and mitigating matrix effects during method development.
Caption: A logical workflow for the systematic evaluation and mitigation of matrix effects.
References
- 1. A pharmacokinetic and pharmacodynamic study of the potential drug interaction between tasosartan and atenolol in patients with stage 1 and 2 essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tasosartan, this compound, and angiotensin II receptor blockade: the confounding role of protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Enoltasosartan In Vivo Administration: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the in vivo administration of Enoltasosartan.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the active metabolite of Tasosartan, a potent and selective nonpeptide angiotensin II (Ang II) receptor blocker (ARB).[1] Its primary mechanism of action is to block the Angiotensin II Type 1 (AT1) receptor, which mediates most of the known physiological and pathophysiological effects of Angiotensin II, including vasoconstriction and aldosterone secretion.[1] By blocking the AT1 receptor, this compound leads to vasodilation and a reduction in blood pressure.[1]
Q2: What is the relationship between Tasosartan and this compound?
Tasosartan is a prodrug that is metabolized in vivo to its active form, this compound. The long duration of action of Tasosartan is largely attributed to this compound.[1]
Q3: What are the main challenges encountered during the in vivo administration of this compound?
The primary challenges with this compound are its poor aqueous solubility, which can complicate formulation, and its high and tight binding to plasma proteins.[2] This high protein binding leads to a delayed onset of its pharmacological effect in vivo compared to its parent compound, Tasosartan.[2]
Troubleshooting Guide
Issue 1: Difficulty in formulating this compound for in vivo studies due to poor solubility.
-
Potential Cause: this compound, like many other sartans, is a hydrophobic molecule with low water solubility.
-
Troubleshooting Steps:
-
Vehicle Selection: For preclinical studies, a multi-component vehicle system is often necessary. A formulation used for the parent compound, Tasosartan, can be a good starting point: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Solubility Enhancement Techniques: Consider advanced formulation strategies that have been successful for other poorly soluble ARBs:
-
Solid Dispersions: Creating a solid dispersion with hydrophilic polymers (e.g., PVP, HPMC) or small molecules (e.g., tartaric acid) can improve the dissolution rate.[3]
-
Nanosuspensions: Reducing the particle size to the nanometer range can significantly increase the surface area and, consequently, the dissolution velocity.
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): These isotropic mixtures of oils, surfactants, and co-solvents can form fine oil-in-water microemulsions upon gentle agitation in aqueous media, which can enhance the oral bioavailability of poorly soluble compounds.[4]
-
-
pH Adjustment: Investigate the pH-solubility profile of this compound. Adjusting the pH of the formulation vehicle may improve its solubility.
-
Issue 2: Delayed or lower-than-expected pharmacological effect in vivo.
-
Potential Cause: this compound exhibits high and tight binding to plasma proteins. This strong interaction can reduce its free concentration and slow its association with the AT1 receptor, leading to a delayed onset of action.[2]
-
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Conduct PK/PD studies to understand the time course of this compound's effects in your specific animal model. The peak effect may be significantly delayed after administration.
-
Dose Adjustment: An increase in dose might be necessary to achieve the desired therapeutic effect, especially in partial responders. However, the dose-response curve for ARBs can be relatively flat.[5]
-
Route of Administration: For initial efficacy studies, intravenous (IV) administration can bypass absorption issues and provide a more direct measure of the compound's activity. Studies on this compound's metabolites in rats have utilized IV doses of 1 and 3 mg/kg.[6]
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Consider the Parent Compound: For studies where a more rapid onset of action is desired, administration of the parent drug, Tasosartan, may be more appropriate as it induces a rapid and sustained blockade of AT1 receptors.[2]
-
Data Presentation
Table 1: Summary of In Vivo Pharmacodynamic Effects of Tasosartan and this compound in Humans
| Compound | Administration Route | Dose | Peak AT1 Receptor Blockade | Time to Peak Blockade |
| Tasosartan | p.o. or i.v. | 100 mg (p.o.), 50 mg (i.v.) | ~80% | 1-2 hours |
| This compound | i.v. | 2.5 mg | 60-70% | Markedly delayed |
Data extracted from a study in healthy human subjects.[2]
Experimental Protocols
General Protocol for Formulation of Poorly Soluble Compounds for In Vivo Oral Administration
This protocol provides a general workflow for developing a suitable formulation for a poorly soluble compound like this compound for oral gavage in rodents.
-
Solubility Screening:
-
Determine the solubility of this compound in a range of individual pharmaceutically acceptable solvents (e.g., DMSO, PEG400, ethanol, propylene glycol) and co-solvent mixtures.
-
Also test solubility in various oils (e.g., corn oil, sesame oil) and surfactant solutions (e.g., Tween-80, Cremophor EL).
-
-
Vehicle Formulation Development:
-
Based on the solubility screen, select a primary solvent in which the compound is most soluble (e.g., DMSO). Keep the percentage of strong organic solvents like DMSO as low as possible (typically ≤10%).
-
Add a co-solvent such as PEG400 to aid in solubilization.
-
Incorporate a surfactant like Tween-80 to improve wetting and prevent precipitation upon dilution in the gastrointestinal tract.
-
Finally, add an aqueous component (e.g., saline or water) to bring the formulation to the final volume.
-
Example Vehicle Composition (based on Tasosartan formulation):
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
-
Formulation Preparation:
-
Weigh the required amount of this compound.
-
Add the primary solvent (e.g., DMSO) and vortex or sonicate until the compound is fully dissolved.
-
Add the co-solvent (e.g., PEG300) and mix thoroughly.
-
Add the surfactant (e.g., Tween-80) and mix.
-
Slowly add the aqueous component while continuously mixing to avoid precipitation.
-
Visually inspect the final formulation for clarity and any signs of precipitation.
-
-
Pre-dosing Stability Check:
-
Assess the physical stability of the formulation at room temperature and at 4°C for a relevant period (e.g., 24 hours) to ensure the compound remains in solution before and during administration.
-
Mandatory Visualization
Angiotensin II Type 1 (AT1) Receptor Signaling Pathway
Caption: Simplified signaling pathway of the Angiotensin II Type 1 (AT1) receptor and the inhibitory action of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Tasosartan, this compound, and angiotensin II receptor blockade: the confounding role of protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improved dissolution of a poorly water soluble drug in solid dispersions with polymeric and non-polymeric hydrophilic additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solubilized formulation of olmesartan medoxomil for enhancing oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Angiotensin Receptor Blockers: New Considerations in Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Minimizing non-specific binding of Enoltasosartan in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize non-specific binding and ensure accurate results in assays involving Enoltasosartan.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is the active metabolite of the prodrug Tasosartan. It is a potent and selective antagonist of the Angiotensin II Receptor Type 1 (AT1), a G protein-coupled receptor (GPCR) involved in blood pressure regulation and other physiological processes.[1][2][3][4] By blocking the AT1 receptor, this compound prevents the binding of Angiotensin II, a potent vasoconstrictor, thereby leading to vasodilation.[5]
Q2: Why is non-specific binding a significant concern for this compound in our assays?
This compound exhibits high and tight binding to plasma proteins, particularly albumin.[1][6] This inherent stickiness can translate to high non-specific binding in in-vitro assays, where the molecule may adhere to surfaces of assay plates, membranes, and other proteins in the assay matrix. This can lead to high background signals, reduced assay sensitivity, and inaccurate quantification of its potency and efficacy.
Q3: What are the common types of assays used to study this compound?
Common assays for studying this compound and other AT1 receptor antagonists include:
-
Radioligand Binding Assays: To determine the affinity of this compound for the AT1 receptor.
-
Cell-based Functional Assays: To measure the antagonist effect of this compound on Angiotensin II-induced signaling, such as calcium mobilization or IP-One accumulation.
-
Immunoassays (e.g., ELISA): For the quantification of this compound in biological samples, although these can be prone to interference.
-
Surface Plasmon Resonance (SPR): To study the kinetics of this compound binding to the AT1 receptor in real-time.
Q4: How can I choose the right blocking agent for my this compound assay?
The choice of blocking agent depends on the assay format. For protein-based assays like ELISAs and SPR, Bovine Serum Albumin (BSA) is a common choice. However, given this compound's affinity for albumin, it's crucial to use a high-quality, fatty acid-free BSA to minimize lot-to-lot variability. For cell-based assays, the blocking step is often integrated into the assay buffer, which may contain a low concentration of serum or BSA. It is important to empirically test different blocking agents and concentrations to find the optimal condition for your specific assay.
Troubleshooting Guides
Issue 1: High Background Signal in an this compound ELISA
High background can obscure the specific signal from this compound. Here are potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Inadequate Blocking | Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA).Increase the blocking incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C).Try a different blocking agent (e.g., non-fat dry milk, casein, or a commercial blocking buffer). |
| Cross-reactivity of Antibodies | Ensure the primary and secondary antibodies are specific for this compound and do not cross-react with other components in the sample matrix. |
| Insufficient Washing | Increase the number of wash steps (e.g., from 3 to 5).Increase the volume of wash buffer per well.Add a soaking step of 1-2 minutes during each wash. |
| Contaminated Reagents | Prepare fresh buffers and reagent solutions.Use high-purity water. |
Issue 2: Poor Reproducibility in a Cell-Based Functional Assay
Inconsistent results can arise from several factors related to non-specific binding and assay conditions.
| Potential Cause | Troubleshooting Steps |
| This compound Adsorption to Labware | Pre-treat pipette tips and microplates with a blocking buffer or a commercially available low-retention surface treatment.Include a carrier protein like BSA (0.1%) in the assay buffer. |
| Cell Clumping or Uneven Seeding | Ensure single-cell suspension before seeding.Optimize cell seeding density to achieve a confluent monolayer. |
| Matrix Effects from Sample | If using biological samples (e.g., plasma), consider a sample dilution or purification step to reduce interfering substances. |
| Incubation Time and Temperature Fluctuations | Maintain consistent incubation times and temperatures across all experiments. |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for this compound with AT1 Receptor
This protocol outlines a competitive binding assay to determine the inhibitory constant (Ki) of this compound.
Materials:
-
HEK293 cells stably expressing human AT1 receptor
-
Radioligand: [125I]-Sar1,Ile8-Angiotensin II
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4
-
This compound stock solution (in DMSO)
-
Unlabeled Angiotensin II (for determining non-specific binding)
-
96-well microplates
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from HEK293-AT1 cells using standard homogenization and centrifugation methods. Resuspend the membrane pellet in Binding Buffer.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: 25 µL of radioligand and 25 µL of Binding Buffer.
-
Non-specific Binding: 25 µL of radioligand and 25 µL of 10 µM unlabeled Angiotensin II.
-
Competitive Binding: 25 µL of radioligand and 25 µL of serially diluted this compound.
-
-
Initiate Reaction: Add 50 µL of the cell membrane preparation to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
Termination: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold Wash Buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 of this compound and calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: Minimizing Non-Specific Binding in an SPR Assay
This protocol provides guidance on reducing non-specific binding when analyzing this compound's interaction with an immobilized AT1 receptor.
Materials:
-
SPR instrument and sensor chip (e.g., CM5)
-
Purified AT1 receptor
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
This compound stock solution (in DMSO)
-
Blocking agents: BSA, casein (0.1 - 1 mg/mL)
-
Non-ionic surfactant: Tween 20 (0.01 - 0.05%)
Procedure:
-
Ligand Immobilization: Immobilize the purified AT1 receptor onto the sensor chip surface according to the manufacturer's instructions.
-
Initial Non-Specific Binding Test: Before injecting this compound over the immobilized receptor, perform a control injection of the running buffer with the highest concentration of this compound over a reference flow cell (without immobilized receptor). A significant signal indicates non-specific binding to the chip surface.
-
Buffer Optimization to Reduce Non-Specific Binding:
-
Add a Carrier Protein: Supplement the running buffer with 0.1% BSA. This can help to block non-specific binding sites on the sensor surface and reduce the "stickiness" of this compound.
-
Increase Ionic Strength: If electrostatic interactions are suspected, increase the NaCl concentration in the running buffer (e.g., to 300 mM).
-
Add a Surfactant: Include a low concentration of a non-ionic surfactant like Tween 20 (e.g., 0.01%) in the running buffer to minimize hydrophobic interactions.
-
-
Kinetic Analysis: Once non-specific binding is minimized, perform serial dilutions of this compound in the optimized running buffer and inject over the immobilized AT1 receptor to determine the association (ka) and dissociation (kd) rates, and to calculate the equilibrium dissociation constant (KD).
Visualizations
Caption: AT1 Receptor Signaling Pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting high non-specific binding in this compound assays.
References
- 1. Tasosartan, this compound, and angiotensin II receptor blockade: the confounding role of protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Angiotensin II Receptor Blockers (ARB) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. CV Pharmacology | Angiotensin Receptor Blockers (ARBs) [cvpharmacology.com]
- 6. Does protein binding modulate the effect of angiotensin II receptor antagonists? - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimization of cell culture conditions for Enoltasosartan studies
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing cell culture conditions and troubleshooting common issues encountered during in vitro studies with Enoltasosartan.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the active metabolite of the drug Tasosartan and functions as a long-acting Angiotensin II (AngII) receptor blocker.[1][2][3] Its primary mechanism is to selectively and competitively block the Angiotensin II Type 1 (AT1) receptor.[1][4] By inhibiting the binding of AngII—a potent vasoconstrictor—to the AT1 receptor, this compound prevents downstream signaling that leads to vasoconstriction and aldosterone secretion, ultimately resulting in a decrease in blood pressure.[3][5]
Q2: Which signaling pathways are modulated by this compound?
This compound primarily modulates the Renin-Angiotensin-Aldosterone System (RAAS). By blocking the AT1 receptor, it inhibits AngII-induced signaling cascades. The AT1 receptor, a G-protein coupled receptor (GPCR), primarily signals through the Gq/11 protein pathway, which activates Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of Protein Kinase C (PKC), respectively.[5] The AT1 receptor can also mediate G-protein-independent signaling through pathways involving β-arrestin.[6]
Q3: What are suitable cell lines for in vitro studies with this compound?
The choice of cell line depends on the experimental goals. Cell lines with stable and high-level expression of the human AT1 receptor are commonly used.
| Cell Line | Origin | AT1 Receptor Expression | Recommended Assays | Notes |
| CHO-hAT1 | Chinese Hamster Ovary | Stably transfected with human AT1 receptor | Binding Assays, Inositol Phosphate Accumulation, Calcium Flux | Widely validated for studying AT1 receptor pharmacology and distinguishing between antagonist types.[4][7] |
| HVSMC | Human Vascular Smooth Muscle Cells | Endogenous | Functional Assays (e.g., contraction), Signaling Studies | Provides a more physiologically relevant model for vascular effects.[4] |
| NCI-H295R | Human Adrenocortical Carcinoma | Endogenous | Aldosterone Secretion Assays, Signaling Studies | Useful for studying effects on adrenal steroidogenesis.[4] |
| HeLa | Human Cervical Cancer | Very low endogenous levels | Ideal for transfection studies to express tagged or mutant AT1 receptors for imaging or specific signaling readouts.[8] | Can be used as a "clean" background to study receptor-specific effects post-transfection.[8] |
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the key biological pathway and a general experimental workflow relevant to this compound studies.
Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of this compound.
Caption: Simplified downstream signaling of the AT1 receptor via the Gq/11 pathway.
Caption: General experimental workflow for assessing this compound's antagonist activity.
Troubleshooting Guide
Q1: I'm observing lower-than-expected antagonist activity from this compound in my cell-based assay. What could be the cause?
This is a common issue and can be attributed to several factors:
-
Protein Binding: this compound is known to have high and tight binding to plasma proteins.[2] If your cell culture medium contains serum (e.g., Fetal Bovine Serum), albumin and other proteins will bind to the compound, reducing its free concentration and thus its apparent potency at the AT1 receptor.[2]
-
Solution: Switch to a serum-free medium for the duration of the experiment or conduct experiments in the presence and absence of serum to quantify the effect. If serum is required for cell health, consider adding a fixed concentration of purified Bovine Serum Albumin (BSA) to standardize protein levels.
-
-
AT1 Receptor Expression: The level of AT1 receptor expression in your chosen cell line may be low or may have decreased over excessive passaging.
-
Solution: Verify AT1 receptor expression using qPCR or Western blot. Use low-passage number cells for all experiments and obtain cell lines from reputable cell banks to ensure identity and quality.[9]
-
-
Compound Degradation: Ensure the compound is properly stored and that the solvent (e.g., DMSO) is not affecting cell health or compound integrity.
Q2: My results show high variability between replicates and experiments. How can I improve reproducibility?
High variability often stems from technical inconsistencies.[9]
-
Cell Seeding: Ensure a single-cell suspension before plating and use precise pipetting techniques to seed an identical number of cells in each well. Inconsistent cell density will lead to variable results.[9]
-
Passage Number: Use cells within a consistent and narrow passage number range for all experiments. Cells at very high passage numbers can undergo phenotypic changes, affecting receptor expression and signaling.[9]
-
Assay Timing: Perform the analysis at a consistent time point after cell seeding and treatment.
-
Contamination: Regularly test your cell cultures for mycoplasma contamination, which can alter cellular physiology and experimental readouts.
Q3: My cells show signs of toxicity or poor health after treatment. What should I check?
-
Solvent Toxicity: High concentrations of solvents like DMSO can be toxic to cells. Perform a vehicle control with the highest concentration of solvent used in your experiment to assess its effect on cell viability. Aim to keep the final DMSO concentration below 0.5%.
-
Compound Cytotoxicity: this compound itself may have cytotoxic effects at very high concentrations.
-
Solution: Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) with a broad concentration range of this compound to determine its cytotoxic threshold in your specific cell line. This will help you select a non-toxic concentration range for your functional assays.
-
-
Sub-optimal Culture Conditions: Drastic changes in pH or high accumulation of metabolic byproducts like lactate can stress cells.[10] Ensure your incubator CO₂ levels are correct and that the medium is refreshed as needed.
Experimental Protocols
Protocol 1: General AT1 Receptor Functional Antagonism Assay (e.g., Inositol Phosphate Accumulation)
This protocol provides a framework for measuring this compound's ability to inhibit AngII-stimulated downstream signaling.
Materials:
-
CHO-hAT1 cells (or other suitable cell line)
-
Assay medium: Serum-free medium appropriate for the cell line
-
Stimulation buffer (e.g., HBSS with 10 mM LiCl for IP assays)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Angiotensin II stock solution (e.g., 1 mM in water)
-
Inositol Phosphate (IP) accumulation assay kit (e.g., IP-One HTRF Assay)
Methodology:
-
Cell Seeding: Seed CHO-hAT1 cells into 96-well or 384-well plates at a pre-determined optimal density. Culture for 24-48 hours to allow for adherence and recovery.
-
Preparation of Compounds: Prepare serial dilutions of this compound in the assay medium. Prepare a fixed concentration of Angiotensin II (typically the EC₈₀, predetermined from a dose-response curve) in the stimulation buffer.
-
Antagonist Pre-incubation: Remove the culture medium from the cells. Add the diluted this compound solutions to the wells and incubate for a specific period (e.g., 30-60 minutes) at 37°C. Include "vehicle-only" control wells.
-
Agonist Stimulation: Add the Angiotensin II solution to the wells (except for the unstimulated basal control wells) and incubate for the time recommended by the assay manufacturer (e.g., 60 minutes) at 37°C.
-
Signal Detection: Lyse the cells and perform the IP detection steps according to the manufacturer's protocol.
-
Data Analysis: Read the plate on a compatible plate reader. Plot the response against the log concentration of this compound. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of this compound required to inhibit 50% of the AngII-stimulated response.
References
- 1. researchgate.net [researchgate.net]
- 2. Tasosartan, this compound, and angiotensin II receptor blockade: the confounding role of protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Antagonist interaction with endogenous AT(1) receptors in human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Losartan as an ACE inhibitor: a description of the mechanism of action through quantum biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distinction between surmountable and insurmountable selective AT1 receptor antagonists by use of CHO-K1 cells expressing human angiotensin II AT1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. Designing a Strategy for pH Control to Improve CHO Cell Productivity in Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
Improving the resolution of Enoltasosartan from its parent compound
Disclaimer: Information regarding a specific compound named "Enoltasosartan" is not publicly available. This guide provides technical support based on established methods for the chiral resolution of sartans, a class of angiotensin II receptor blockers. The principles, protocols, and troubleshooting advice are derived from general pharmaceutical practices for separating enantiomers.
Troubleshooting Guides
This section addresses common issues encountered during the chiral resolution of sartan compounds via preparative chromatography.
| Problem | Possible Causes | Solutions |
| Poor or No Enantiomeric Separation | 1. Inappropriate chiral stationary phase (CSP).2. Incorrect mobile phase composition.3. Unsuitable temperature. | 1. Screen a variety of CSPs, particularly polysaccharide-based ones like those derived from amylose or cellulose, which are effective for a wide range of compounds.[1][2][3]2. Optimize the mobile phase. For normal phase chromatography, adjust the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the alkane mobile phase (e.g., hexane, heptane). Small amounts of additives like trifluoroacetic acid (TFA) or diethylamine (DEA) can significantly improve resolution.[4]3. Vary the column temperature. Lower temperatures often enhance enantioselectivity. |
| Poor Peak Shape (Tailing or Fronting) | 1. Overloading of the column.2. Secondary interactions between the analyte and the stationary phase.3. Poor solubility of the sample in the mobile phase. | 1. Reduce the sample concentration or injection volume.2. Add a competitor to the mobile phase. For acidic compounds, a small amount of a stronger acid can help. For basic compounds, a stronger base can be effective.3. Ensure the sample is fully dissolved in the mobile phase before injection. If solubility is an issue, consider a different mobile phase system or a different chromatographic technique like Supercritical Fluid Chromatography (SFC).[1] |
| Low Yield or Recovery | 1. Adsorption of the compound onto the column.2. Decomposition of the compound on the stationary phase.3. Inefficient fraction collection. | 1. Passivate the system by injecting a blank run with a high concentration of a similar compound.2. Ensure the pH of the mobile phase is compatible with the compound's stability.3. Optimize the fraction collection parameters to ensure the entire peak is collected. |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition.2. Temperature variations.3. Column degradation. | 1. Ensure the mobile phase is well-mixed and degassed.2. Use a column oven to maintain a constant temperature.3. Flush the column with an appropriate solvent after each run to remove any strongly retained impurities. If the problem persists, the column may need to be replaced. |
Frequently Asked Questions (FAQs)
Q1: What is the first step in developing a chiral separation method for a new sartan compound?
A1: The initial and most critical step is screening different chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those with amylose or cellulose derivatives, are a good starting point due to their broad applicability in separating a wide range of chiral compounds.[1][3] Screening should be performed with a variety of mobile phases under both normal-phase and reversed-phase conditions to identify the most promising separation conditions.
Q2: How do I choose between preparative HPLC and SFC for chiral resolution?
A2: The choice depends on several factors. Supercritical Fluid Chromatography (SFC) often offers faster separations and uses less organic solvent, making it a "greener" and potentially more cost-effective option, especially for large-scale separations.[1] However, HPLC is a more established technique with a wider range of available stationary phases and mobile phase options, which can be advantageous for particularly challenging separations.[1][4] The solubility of your compound in supercritical CO2/modifier mixtures will also be a key determinant.
Q3: What role do mobile phase additives play in chiral separations?
A3: Mobile phase additives, such as acids (e.g., trifluoroacetic acid) or bases (e.g., diethylamine), can significantly improve peak shape and resolution. They work by suppressing unwanted ionic interactions between the analyte and the stationary phase, leading to more efficient and symmetrical peaks. The choice of additive depends on the acidic or basic nature of your sartan compound.
Q4: How can I scale up my analytical chiral separation to a preparative scale?
A4: Scaling up involves increasing the column diameter and particle size of the stationary phase to accommodate larger sample loads. The flow rate is adjusted proportionally to the cross-sectional area of the larger column. It is crucial to maintain the same linear velocity of the mobile phase to preserve the separation characteristics. The sample concentration and injection volume will also be significantly increased. Method optimization is often required at the preparative scale to maximize throughput and purity.
Q5: What is a typical purity level to aim for in the resolution of a pharmaceutical compound?
A5: For pharmaceutical applications, the goal is to achieve high enantiomeric purity, typically greater than 99% enantiomeric excess (e.e.).[5] This ensures that the therapeutic effects are derived from the desired enantiomer and minimizes potential side effects from the other enantiomer.[6]
Experimental Protocols
Preparative Chiral HPLC Method for a Novel Sartan
This protocol provides a general procedure for the preparative chiral resolution of a sartan compound. Optimization will be required for the specific molecule.
-
Column: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 20 µm particle size, 5 cm I.D. x 25 cm L.
-
Mobile Phase: A mixture of n-Heptane and Isopropanol (IPA) with a small percentage of an acidic or basic modifier. A typical starting point is an 80:20 (v/v) mixture of n-Heptane:IPA.
-
Flow Rate: 80 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the racemic sartan compound in the mobile phase to a concentration of 10 g/L.
-
Injection Volume: 5 mL per injection.
-
Procedure: a. Equilibrate the column with the mobile phase until a stable baseline is achieved. b. Perform a blank injection with the mobile phase to ensure the system is clean. c. Inject the sample solution. d. Collect the fractions corresponding to the two enantiomer peaks. e. Analyze the collected fractions by analytical chiral HPLC to determine the enantiomeric excess (e.e.) and purity. f. Pool the fractions of the desired enantiomer that meet the purity specifications. g. Evaporate the solvent to obtain the purified enantiomer.
Quantitative Data Summary
The following tables present hypothetical data for the chiral resolution of a sartan compound under different chromatographic conditions. This data is for illustrative purposes to demonstrate how results can be presented.
Table 1: Chiral Stationary Phase Screening Results
| CSP | Mobile Phase | Retention Time (min) | Resolution (Rs) |
| Chiralpak IA | n-Heptane:IPA (80:20) | Enantiomer 1: 8.5Enantiomer 2: 10.2 | 2.1 |
| Chiralcel OD | n-Heptane:IPA (90:10) | Enantiomer 1: 12.1Enantiomer 2: 13.5 | 1.8 |
| Lux Cellulose-1 | n-Heptane:Ethanol (85:15) | Enantiomer 1: 9.8Enantiomer 2: 10.5 | 1.2 |
Table 2: Preparative Run Data (Using Chiralpak IA)
| Parameter | Value |
| Sample Load | 50 mg |
| Yield (Enantiomer 1) | 23 mg (92%) |
| Yield (Enantiomer 2) | 24 mg (96%) |
| Enantiomeric Excess (Enantiomer 1) | >99.5% |
| Enantiomeric Excess (Enantiomer 2) | >99.5% |
| Purity (Both Enantiomers) | >99% |
Visualizations
Caption: Workflow for the preparative chiral resolution of a sartan compound.
Caption: Decision-making flowchart for troubleshooting poor chiral separation.
References
- 1. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmafocusasia.com [pharmafocusasia.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Validation & Comparative
A Comparative Analysis of Enoltasosartan and Tasosartan Receptor Affinity at the Angiotensin II Type 1 Receptor
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the receptor affinity of the angiotensin II receptor blocker, Tasosartan, and its active metabolite, Enoltasosartan. This analysis is supported by experimental data to delineate the binding characteristics of these two compounds at the Angiotensin II Type 1 (AT1) receptor.
Tasosartan is a nonpeptide AT1 receptor antagonist. Its prolonged pharmacological effect is largely attributed to its active metabolite, this compound. Both compounds selectively target the AT1 receptor, a key regulator in the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in blood pressure regulation and cardiovascular homeostasis. Understanding the nuances of their receptor binding affinity is critical for comprehending their pharmacokinetic and pharmacodynamic profiles.
Quantitative Comparison of Receptor Affinity
The intrinsic binding affinities of this compound and Tasosartan for the human AT1 receptor have been evaluated in vitro. While direct side-by-side comparisons under identical experimental conditions are limited in publicly available literature, data from separate studies provide a strong basis for comparison. In vitro studies have indicated that this compound and Tasosartan possess similar receptor binding affinities.[1]
| Compound | Affinity Metric | Value (nM) | Receptor Type |
| This compound | IC50 | 20 - 45 | Human Angiotensin II Type 1 (AT1) |
| Tasosartan | Ki | 46.6 | Rat Liver Angiotensin II Type 1 (AT1) |
IC50 (half maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Ki (inhibition constant) is an indication of the potency of an inhibitor.
A study investigating novel human metabolites of Tasosartan reported that these metabolites, which would include this compound, demonstrated IC50 values for the human AT1 receptor in the range of 20 to 45 nM.[2] In a separate radioligand binding assay, Tasosartan was found to have a Ki of 46.6 nM at the rat liver AT1 receptor.
It is important to note the confounding role of plasma protein binding in the in vivo activity of this compound. The delayed onset of action of this compound, despite its potent intrinsic receptor affinity, is attributed to its high and tight binding to plasma proteins.[3] This high degree of protein binding reduces the concentration of free drug available to interact with the AT1 receptor, a critical factor in its overall pharmacological profile.
Experimental Methodologies
The receptor affinity data presented is primarily derived from in vitro radioligand binding assays. These assays are a standard method for quantifying the interaction between a ligand (in this case, this compound or Tasosartan) and its receptor.
Radioligand Binding Assay Protocol
A typical protocol for an AT1 receptor binding assay involves the following steps:
-
Membrane Preparation: Isolation of cell membranes rich in the target receptor (e.g., from rat liver epithelial cells or cells recombinantly expressing the human AT1 receptor).
-
Incubation: The prepared membranes are incubated with a radiolabeled ligand that specifically binds to the AT1 receptor (e.g., [¹²⁵I]Angiotensin II).
-
Competition: A range of concentrations of the unlabeled competitor drug (this compound or Tasosartan) is added to the incubation mixture. The competitor drug displaces the radioligand from the receptor in a concentration-dependent manner.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically through rapid filtration.
-
Quantification: The amount of radioactivity bound to the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50 value). The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizing the Experimental Workflow and Signaling Pathway
To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow of a radioligand binding assay and the signaling pathway of the AT1 receptor.
Figure 1: Workflow of a competitive radioligand binding assay.
Figure 2: Angiotensin II Type 1 (AT1) receptor signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel human metabolites of the angiotensin-II antagonist tasosartan and their pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tasosartan, this compound, and angiotensin II receptor blockade: the confounding role of protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Method Validation for Angiotensin II Receptor Blockers: A Case Study on 'Sartans'
For researchers, scientists, and drug development professionals, the validation of analytical methods is a cornerstone of ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comparative overview of analytical methodologies relevant to the validation of Enoltasosartan, a member of the 'sartan' class of angiotensin II receptor antagonists. Due to the limited availability of specific public data on this compound, this guide draws upon established and validated methods for other widely recognized sartans, such as Losartan, Valsartan, Irbesartan, and Olmesartan. This comparative approach offers valuable insights and a robust framework for the development and validation of analytical methods for new chemical entities within this therapeutic class.
The primary analytical technique for the quantification and impurity profiling of sartans is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC), owing to its high resolution, precision, and reproducibility.[1] Other noteworthy methods include UV-Spectrophotometry, High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][2]
Comparison of Analytical Method Validation Parameters
The following tables summarize typical validation parameters for the analysis of various sartans using RP-HPLC, providing a benchmark for the expected performance of an analytical method for this compound.
Table 1: Linearity and Range
| Analyte | Method | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| Losartan Potassium | RP-HPLC | 15 - 45 | > 0.999 | [3] |
| Valsartan | RP-HPLC | 4 - 20 | 0.9999 | [4] |
| Irbesartan | RP-HPLC | - | - | [5] |
| Olmesartan Medoxomil | RP-HPLC | 10 - 50 | 0.999 | [6] |
| Telmisartan | RP-HPLC | 40 - 60 | - | [7] |
Table 2: Accuracy (Recovery)
| Analyte | Method | Concentration Levels | Mean Recovery (%) | Reference |
| Losartan Potassium | RP-HPLC | 75%, 100%, 125% | 98.77 - 101.45 | [3] |
| Valsartan | RP-HPLC | - | 99.55 ± 0.7211 | [4] |
| Olmesartan Medoxomil | RP-HPLC | 80%, 100%, 120% | 98 - 102 | [6] |
| Telmisartan | RP-HPLC | 80%, 100%, 120% | - | [7] |
Table 3: Precision (%RSD)
| Analyte | Method | Intra-day RSD (%) | Inter-day RSD (%) | Reference |
| Losartan Potassium | RP-HPLC | ≤ 0.80 | ≤ 0.80 | [3] |
| Olmesartan Medoxomil | RP-HPLC | < 0.71 (drug form) | < 0.71 (drug form) | [8] |
| Telmisartan | RP-HPLC | - | - | [7] |
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Analyte | Method | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Losartan Potassium | HPTLC | 0.026 | 0.079 | [9] |
| Valsartan | RP-HPLC | 0.2515 | 0.6623 | [4] |
| Naproxen (Related Substances) | RP-HPLC | 0.13 | 0.25 | [10] |
Experimental Protocols
A typical RP-HPLC method for the analysis of sartans involves the following steps:
1. Preparation of Solutions:
-
Standard Solution: A stock solution of the reference standard (e.g., this compound) is prepared in a suitable diluent (e.g., methanol or a mixture of mobile phase components). Working standard solutions are then prepared by diluting the stock solution to various concentrations within the linear range.
-
Sample Solution: The pharmaceutical dosage form (e.g., tablets) is accurately weighed, and a powder equivalent to a specific amount of the active pharmaceutical ingredient (API) is dissolved in the diluent. The solution is typically sonicated and filtered to ensure complete dissolution and removal of excipients.
2. Chromatographic Conditions:
-
Column: A C18 column is commonly used for the separation of sartans.[5][11]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used.[5][7] The pH of the buffer and the ratio of the organic to aqueous phase are optimized to achieve good separation and peak shape.
-
Flow Rate: A flow rate of around 1.0 mL/min is common.[7]
-
Detection: UV detection is typically performed at a wavelength where the analyte shows maximum absorbance, for instance, 225 nm for Losartan or 295 nm for Telmisartan.[3][7]
3. Validation Procedure: The developed method is validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.[7][12]
Visualizing the Workflow and Mechanism
Analytical Method Validation Workflow
The following diagram illustrates the typical workflow for the validation of an analytical method for a pharmaceutical product like this compound.
References
- 1. Comparative Analysis of Analytical Techniques for Quantification of Valsartan and Sacubitril in Pharmaceutical Preparations – A Review : Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. latamjpharm.org [latamjpharm.org]
- 4. itmedicalteam.pl [itmedicalteam.pl]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Development and validation of new analytical method for olmesatron by rp-hplc [wisdomlib.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Development and Validation of a Specific Stability Indicating High Performance Liquid Chromatographic Method for Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
Enoltasosartan: A Comparative Efficacy Analysis Against Other Sartans
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Enoltasosartan, the active metabolite of Tasosartan, with other angiotensin II receptor blockers (ARBs), commonly known as sartans. The information is supported by available experimental data to aid in research and drug development.
Note on Tasosartan's Development: It is important to note that the development of Tasosartan was discontinued. After Phase III clinical trials, the manufacturer withdrew it from FDA review due to observations of elevated transaminases in a significant number of participants, indicating potential liver toxicity.[1][2]
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
Sartans, including this compound, exert their antihypertensive effects by selectively blocking the angiotensin II type 1 (AT₁) receptor. This action inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, a key component of the Renin-Angiotensin-Aldosterone System (RAAS), leading to a reduction in blood pressure.
The following diagram illustrates the RAAS pathway and the point of intervention for angiotensin II receptor blockers.
Caption: The Renin-Angiotensin-Aldosterone System and the mechanism of action of sartans.
Comparative Efficacy in Blood Pressure Reduction
However, a 10-week, double-blind, placebo-controlled, dose-titration study on Tasosartan provides insight into its efficacy. In this trial, patients with stage I and stage II hypertension receiving Tasosartan (50-200 mg once daily) experienced a mean 24-hour ambulatory blood pressure reduction of -12.6 / -8.1 mmHg (systolic/diastolic).[3]
For a contextual comparison, the following table summarizes the blood pressure-lowering effects of other commonly prescribed sartans based on various clinical trials. It is crucial to interpret this data with caution as the studies were not direct head-to-head comparisons with Tasosartan.
| SARTAN | DOSAGE | MEAN BLOOD PRESSURE REDUCTION (SYSTOLIC/DIASTOLIC in mmHg) |
| Tasosartan | 50-200 mg | -12.6 / -8.1[3] |
| Losartan | 50-100 mg | Varies across studies, generally considered less potent than some other sartans. |
| Valsartan | 80-320 mg | Generally demonstrates greater blood pressure reduction than Losartan at higher doses. |
| Olmesartan | 20-40 mg | Often shows greater efficacy in reducing both systolic and diastolic blood pressure compared to Losartan and Valsartan in head-to-head trials. |
AT₁ Receptor Binding Affinity
The affinity of a sartan for the AT₁ receptor is a key determinant of its potency and duration of action. While specific quantitative data for this compound is limited, a relative ranking of the binding affinities of several sartans, including Tasosartan, has been published.
| SARTAN | RELATIVE BINDING AFFINITY (HIGHEST AFFINITY = 1) |
| Candesartan | 1[4] |
| Telmisartan | 10[4] |
| E3174 (active metabolite of Losartan) | 10[4] |
| Tasosartan | 20 [4] |
| Losartan | 50[4] |
| Eprosartan | 100[4] |
This data suggests that Tasosartan has a higher binding affinity for the AT₁ receptor compared to Losartan and Eprosartan, but a lower affinity than Candesartan and Telmisartan. This compound, as the active metabolite, is primarily responsible for the long-acting effects of Tasosartan, which is attributed to its high and tight protein binding.[5] However, the presence of plasma proteins has been shown to decrease this compound's affinity for the AT₁ receptor in vitro.[5]
Experimental Protocols
Ambulatory Blood Pressure Monitoring (ABPM) Clinical Trial Protocol (General Overview)
The efficacy of antihypertensive drugs is often assessed through randomized, double-blind, placebo-controlled clinical trials utilizing 24-hour ambulatory blood pressure monitoring. A general protocol for such a study is outlined below.
Caption: A generalized workflow for an ambulatory blood pressure monitoring clinical trial.
Methodology:
-
Patient Selection: Patients meeting specific inclusion criteria (e.g., age, diagnosis of essential hypertension) and not meeting exclusion criteria are enrolled.
-
Washout Period: A period where patients discontinue their current antihypertensive medications to establish a baseline blood pressure.
-
Baseline Monitoring: A 24-hour ambulatory blood pressure monitoring session is conducted to record baseline blood pressure readings at regular intervals.
-
Randomization: Patients are randomly assigned to receive either the active drug (e.g., Tasosartan) or a placebo in a double-blind manner.
-
Treatment and Dose Titration: Patients receive the assigned treatment for a specified period. In some studies, the dose of the active drug may be titrated upwards to achieve a target blood pressure.
-
Follow-up Monitoring: A final 24-hour ABPM session is conducted at the end of the treatment period.
-
Data Analysis: The change in mean 24-hour systolic and diastolic blood pressure from baseline is compared between the active treatment group and the placebo group to determine the drug's efficacy.
AT₁ Receptor Binding Affinity Assay Protocol (General Overview)
Radioligand binding assays are commonly used to determine the binding affinity of a compound to a specific receptor.
Caption: A generalized workflow for a radioligand binding assay to determine AT₁ receptor affinity.
Methodology:
-
Receptor Source: A source of AT₁ receptors, typically cell membranes from tissues or cell lines that express the receptor, is prepared.
-
Radioligand: A radiolabeled ligand that specifically binds to the AT₁ receptor (e.g., ¹²⁵I-labeled Angiotensin II) is used.
-
Competitive Binding: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (e.g., this compound).
-
Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the free radioligand, usually by rapid filtration.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation or gamma counter.
-
Data Analysis: The data is used to generate a competition curve, from which the half-maximal inhibitory concentration (IC₅₀) of the test compound can be determined. The IC₅₀ value is then often converted to a binding affinity constant (Ki) to reflect the true affinity of the compound for the receptor.
Conclusion
This compound is the long-acting, active metabolite of Tasosartan, a sartan that was withdrawn from development due to safety concerns. Based on available data for its prodrug, Tasosartan demonstrated efficacy in reducing blood pressure in patients with hypertension. In terms of AT₁ receptor binding affinity, Tasosartan appears to be more potent than Losartan but less so than Candesartan and Telmisartan. A key characteristic of this compound is its delayed onset of action in vivo, which is attributed to its high protein binding.
References
- 1. Tasosartan [medbox.iiab.me]
- 2. Tasosartan - Wikipedia [en.wikipedia.org]
- 3. Efficacy and tolerability of tasosartan, a novel angiotensin II receptor blocker: results from a 10-week, double-blind, placebo-controlled, dose-titration study. Tasosartan Investigators Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological properties of angiotensin II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tasosartan, this compound, and angiotensin II receptor blockade: the confounding role of protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Enoltasosartan and Losartan on Angiotensin II Type 1 Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of Enoltasosartan and Losartan, focusing on their interaction with the Angiotensin II Type 1 (AT1) receptor. The information is compiled from publicly available research and is intended to provide an objective overview for scientific and drug development purposes.
Introduction
This compound is the active metabolite of Tasosartan, a nonpeptide AT1 receptor antagonist. Tasosartan underwent clinical trials but was withdrawn from FDA review due to observations of elevated transaminases, suggesting potential liver toxicity. Losartan was the first orally active, nonpeptide AT1 receptor antagonist to be marketed and remains a widely used therapeutic agent for hypertension and other cardiovascular conditions. Both molecules exert their effects by blocking the binding of angiotensin II to the AT1 receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of this key component of the renin-angiotensin system.
Data Presentation: Quantitative Comparison
Direct head-to-head comparative studies providing quantitative data for this compound and Losartan are limited. The following tables summarize available data from various sources to facilitate a comparative assessment.
| Compound | Parameter | Value | Notes |
| This compound | IC50 (AT1 Receptor Binding) | 20 - 45 nM | This range is reported for three novel metabolites of Tasosartan, one of which is likely this compound[1]. The specific value for this compound is not individually detailed. |
| Losartan | IC50 (AT1 Receptor Binding) | 20 nM | This is for the parent compound, Losartan[2]. |
| EXP3174 (Active Metabolite of Losartan) | Potency vs. Losartan | 10-40 times more potent | EXP3174 is a more potent antagonist at the AT1 receptor than Losartan. |
Table 1: Comparative AT1 Receptor Binding Affinity
| Compound | Key Pharmacokinetic/Pharmacodynamic Feature | Observation |
| This compound | Protein Binding | High and tight protein binding contributes to a long duration of action. This binding is also noted to decrease its in vitro affinity for the AT1 receptor and slow the receptor association rate[3][4]. |
| Losartan | Metabolism | Metabolized to a more potent active metabolite, EXP3174. |
| Losartan | Receptor Selectivity | Over 10,000-fold more selective for the AT1 receptor than the AT2 receptor[5]. |
Table 2: Key Pharmacodynamic and Pharmacokinetic Characteristics
Experimental Protocols
Detailed experimental protocols for the characterization of novel AT1 receptor antagonists are crucial for the reproducibility and validation of findings. Below are generalized methodologies for key experiments cited in the comparison.
Radioligand Binding Assay for AT1 Receptor Affinity
A common method to determine the binding affinity of a compound to the AT1 receptor is a competitive radioligand binding assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound (this compound or Losartan) for the binding of a radiolabeled ligand to the AT1 receptor.
Materials:
-
Cell membranes expressing the human AT1 receptor (e.g., from transfected cell lines like CHO or from tissues with high expression like the adrenal gland).
-
Radioligand: Typically [125I]Sar1,Ile8-angiotensin II.
-
Test compounds: this compound and Losartan at various concentrations.
-
Non-specific binding control: A high concentration of an unlabeled AT1 receptor antagonist (e.g., unlabeled Angiotensin II or Losartan).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
In parallel, incubate membranes with the radioligand and a high concentration of the non-specific binding control to determine non-specific binding.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Functional Assays for AT1 Receptor Antagonism
Functional assays assess the ability of a compound to inhibit the biological response induced by an agonist (Angiotensin II) at the AT1 receptor.
Objective: To determine the functional potency of the antagonist, often expressed as the pA2 value.
Example: Calcium Mobilization Assay
Materials:
-
Cells stably expressing the human AT1 receptor and a calcium-sensitive fluorescent dye (e.g., Fura-2 or Fluo-4).
-
Angiotensin II as the agonist.
-
Test compounds: this compound and Losartan at various concentrations.
-
A fluorescence plate reader capable of kinetic reading.
Procedure:
-
Load the cells with the calcium-sensitive dye.
-
Pre-incubate the cells with varying concentrations of the antagonist (this compound or Losartan) or vehicle.
-
Stimulate the cells with a fixed concentration of Angiotensin II.
-
Measure the resulting increase in intracellular calcium concentration by monitoring the change in fluorescence over time.
-
Generate concentration-response curves for Angiotensin II in the presence of different concentrations of the antagonist.
-
Analyze the data using a Schild plot to determine the pA2 value, which represents the negative logarithm of the antagonist concentration that produces a two-fold rightward shift in the agonist's concentration-response curve.
Signaling Pathways and Mechanisms of Action
Both this compound and Losartan are selective antagonists of the AT1 receptor. Their primary mechanism of action is to block the binding of Angiotensin II to this receptor, thereby inhibiting its downstream effects.
Figure 1: Simplified AT1 Receptor Signaling Pathway and Point of Antagonism.
Figure 2: General Experimental Workflow for a Radioligand Binding Assay.
Figure 3: Logical Comparison of this compound and Losartan Characteristics.
Conclusion
This compound and Losartan are both potent antagonists of the AT1 receptor. While direct comparative data is sparse, available information suggests that this compound's pharmacological profile is significantly influenced by its high protein binding, which contributes to a prolonged duration of action but may reduce its apparent in vitro affinity. Losartan, on the other hand, is a well-characterized drug with a potent active metabolite, EXP3174. The withdrawal of Tasosartan from clinical development has limited the extent of publicly available data on this compound, making a definitive and comprehensive comparison challenging. Further research would be required to fully elucidate the comparative pharmacology of these two compounds on the AT1 receptor.
References
- 1. Novel human metabolites of the angiotensin-II antagonist tasosartan and their pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Losartan | RAAS | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. Tasosartan, this compound, and angiotensin II receptor blockade: the confounding role of protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Losartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Vivo Antihypertensive Efficacy of Enoltasosartan: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo antihypertensive effects of Enoltasosartan, the active metabolite of the angiotensin II receptor blocker (ARB) Tasosartan. Due to the limited availability of direct preclinical studies on this compound in established hypertension models, this guide draws upon available human clinical data and in vivo studies of its parent compound and other relevant ARBs. The performance of this compound is compared with other widely recognized antihypertensive agents from the ARB class, Losartan and Valsartan, and the angiotensin-converting enzyme (ACE) inhibitor class, Enalapril.
Mechanism of Action: Angiotensin II Receptor Blockade
This compound, like other "sartan" drugs, exerts its antihypertensive effect by selectively blocking the angiotensin II type 1 (AT1) receptor. Angiotensin II is a potent vasoconstrictor and a key component of the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in blood pressure regulation. By binding to the AT1 receptor, this compound prevents angiotensin II from exerting its pressor effects, leading to vasodilation and a reduction in blood pressure.
The signaling cascade initiated by Angiotensin II binding to the AT1 receptor is multifaceted, involving G-protein-dependent and independent pathways that ultimately lead to vasoconstriction, inflammation, and fibrosis. The binding of an antagonist like this compound blocks these downstream effects.
AT1 Receptor Signaling Pathway and Blockade by this compound.
Comparative In Vivo Antihypertensive Efficacy
Table 1: Angiotensin II Receptor Blockade in Humans
| Drug | Dose | Route of Administration | Time Post-Administration | AT1 Receptor Blockade (%) |
| This compound | 2.5 mg | Intravenous | Delayed | ~60-70%[1] |
| Tasosartan | 100 mg | Oral | 1-2 hours | ~80%[1] |
| 32 hours | ~40%[1] |
Table 2: Blood Pressure Reduction in Spontaneously Hypertensive Rats (SHR)
| Drug | Dose | Duration of Treatment | Systolic Blood Pressure Reduction (mmHg) |
| Losartan | 20 mg/kg/day | 8 weeks | Significant reduction, preventing elevation |
| Valsartan | 10 mg/kg/day | 4 weeks | Significant reduction |
| Enalapril | 10 mg/kg/day | 12 weeks | Significant reduction |
Table 3: Blood Pressure Reduction in DOCA-Salt Hypertensive Rats
| Drug | Dose | Duration of Treatment | Systolic Blood Pressure Reduction (mmHg) |
| Enalapril | 25 mg/kg/day | 4 weeks | Significant reduction |
Detailed Experimental Protocols
Detailed methodologies for the key in vivo experiments cited for the comparator drugs are provided below.
Spontaneously Hypertensive Rat (SHR) Model
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR) are a commonly used genetic model of essential hypertension. Age-matched Wistar-Kyoto (WKY) rats are typically used as normotensive controls.
-
Drug Administration:
-
Losartan: Administered orally at a dose of 20 mg/kg/day for 8 weeks.
-
Valsartan: Administered orally at a dose of 10 mg/kg/day for 4 weeks.
-
Enalapril: Administered in drinking water at a concentration to achieve a dose of approximately 10 mg/kg/day for 12 weeks.
-
-
Blood Pressure Measurement: Systolic blood pressure is measured non-invasively using the tail-cuff method. Measurements are typically taken at baseline and at regular intervals throughout the treatment period. For continuous and more accurate measurements, radiotelemetry can be employed.
-
Workflow:
Experimental Workflow for SHR Model.
DOCA-Salt Hypertensive Rat Model
-
Animal Model: This model of mineralocorticoid-induced hypertension is established in male Sprague-Dawley or Wistar rats.
-
Induction of Hypertension:
-
Unilateral nephrectomy is performed on anesthetized rats.
-
A subcutaneous implant of deoxycorticosterone acetate (DOCA) (e.g., 200 mg/kg) is administered.
-
Rats are provided with drinking water containing 1% NaCl and 0.2% KCl.
-
-
Drug Administration:
-
Enalapril: Administered in drinking water at a concentration to achieve a dose of approximately 25 mg/kg/day for 4 weeks, starting after the induction of hypertension.
-
-
Blood Pressure Measurement: Blood pressure is monitored weekly using the tail-cuff method.
-
Workflow:
Experimental Workflow for DOCA-Salt Model.
Discussion and Conclusion
The available data suggests that this compound is a potent and long-acting AT1 receptor antagonist. The human clinical study indicates that while its onset of action may be delayed compared to its parent compound Tasosartan, it achieves a significant and sustained blockade of the AT1 receptor. This prolonged action is a desirable characteristic for an antihypertensive agent, potentially leading to better 24-hour blood pressure control with once-daily dosing.
Direct comparative data from preclinical hypertension models are necessary to definitively position the antihypertensive efficacy of this compound relative to other established ARBs like Losartan and Valsartan, and ACE inhibitors like Enalapril. However, based on its mechanism of action and the data from related compounds, it is expected that this compound would demonstrate significant blood pressure-lowering effects in models such as the SHR and DOCA-salt hypertensive rat.
Future in vivo studies should focus on establishing the dose-response relationship of this compound in these standard preclinical models of hypertension. Such studies will be crucial for a comprehensive understanding of its therapeutic potential and for guiding further clinical development. Researchers are encouraged to employ rigorous experimental designs, including appropriate control groups and validated blood pressure measurement techniques, to generate robust and comparable data.
References
Benchmarking Enoltasosartan: A Comparative Analysis of Angiotensin II Receptor Antagonists
For Immediate Release
This guide provides a comprehensive benchmark of Enoltasosartan's activity against established Angiotensin II (AngII) antagonists, including Losartan, Valsartan, and Olmesartan. The following analysis is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of in vitro activity and clinical efficacy based on available experimental data.
This compound is the active metabolite of the prodrug Tasosartan, a long-acting AngII receptor blocker (ARB). Its therapeutic effect is achieved through the selective blockade of the Angiotensin II receptor type 1 (AT1), thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of AngII. A key characteristic of this compound is its delayed onset and prolonged duration of action, which is attributed to its high degree of protein binding.[1]
In Vitro Activity: AT1 Receptor Binding Affinity
The cornerstone of an ARB's efficacy is its binding affinity to the AT1 receptor. A higher binding affinity generally translates to more potent and sustained receptor blockade. In vitro studies provide a quantitative measure of this interaction, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values for these metrics indicate higher binding affinity.
A comparative analysis of published in vitro binding data reveals the relative potency of this compound's parent compound, Tasosartan, and other widely used ARBs.
| Compound | Binding Affinity Metric | Value (nM) | Notes |
| Tasosartan | IC50 | 1.2 ± 0.6 | Inhibition of 125I-AngII binding to rat adrenal membrane.[2] |
| Losartan | pKi | 7.17 ± 0.07 | |
| Valsartan | Ki | 2.38 | [3][4] |
| Olmesartan | IC50 | 7.7 | Displacement of 125I-Ang II in bovine adrenal cells.[5] |
| Candesartan | pKi | 8.61 ± 0.21 | |
| Telmisartan | pKi | 8.19 ± 0.04 |
Note: Direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions. pKi values were not directly converted to Ki for this table to preserve the original reported data.
One study provided a relative binding affinity ranking for several ARBs, with a lower number indicating higher affinity: Candesartan (1), Telmisartan (10), E3174 (active metabolite of Losartan) (10), Tasosartan (20), Losartan (50), and Eprosartan (100).[6] This places Tasosartan as having a higher binding affinity than Losartan but lower than Candesartan and Telmisartan.
Clinical Efficacy: Antihypertensive Effects
Clinical trials provide the ultimate benchmark for an ARB's activity, measuring its ability to reduce blood pressure in hypertensive patients. While direct head-to-head trials comparing this compound or Tasosartan with other specific ARBs are limited in the public domain, data from placebo-controlled trials and comparative studies of other ARBs offer valuable context for its efficacy.
This compound (via Tasosartan Administration)
A double-blind, randomized, placebo-controlled study of Tasosartan in patients with stage I and II hypertension demonstrated significant blood pressure reductions. After a 10-week dose-titration period (50 mg to 200 mg once daily), Tasosartan produced a mean reduction in sitting diastolic blood pressure (SiDBP) of -9.4 mmHg and sitting systolic blood pressure (SiSBP) of -12.2 mmHg, compared to -2.0 mmHg and +0.4 mmHg for placebo, respectively.[7]
Another study provided data on the in vivo and ex vivo AT1 receptor blockade by Tasosartan and this compound. A single oral dose of 100 mg Tasosartan resulted in an 80% blockade of AT1 receptors within 1-2 hours, with a 40% blockade still present at 32 hours.[1] Intravenously administered this compound showed a delayed and less pronounced blockade, reaching 60-70%, which is attributed to its high protein binding.[1]
Comparative Clinical Data of Other AngII Antagonists
Numerous head-to-head clinical trials have been conducted to compare the antihypertensive efficacy of other commercially available ARBs.
Olmesartan vs. Losartan, Valsartan, and Irbesartan: In a comparative trial, Olmesartan (20 mg/day) was found to be more effective in reducing mean 24-hour ambulatory diastolic and systolic blood pressure than Losartan (50 mg/day) and Valsartan (80 mg/day) after 8 weeks of treatment.[8][9]
Valsartan vs. Losartan: A meta-analysis of 31 randomized controlled trials concluded that Valsartan administered at 160 mg or 320 mg is more effective at lowering blood pressure than Losartan at 100 mg.
Telmisartan vs. Losartan: A meta-analysis of randomized controlled trials indicated that Telmisartan provides better control of blood pressure compared to Losartan in hypertensive patients.
Experimental Protocols
AT1 Receptor Binding Assay (General Protocol)
A standardized radioligand binding assay is a common method to determine the binding affinity of a compound to a specific receptor.
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the AT1 receptor (e.g., rat adrenal glands, bovine adrenal cells, or cell lines engineered to express the human AT1 receptor).
-
Incubation: The membranes are incubated with a radiolabeled ligand that specifically binds to the AT1 receptor, such as 125I-[Sar1,Ile8]Angiotensin II.
-
Competition: Increasing concentrations of the unlabeled antagonist (e.g., this compound, Losartan) are added to the incubation mixture. The antagonist competes with the radioligand for binding to the AT1 receptor.
-
Separation and Counting: After incubation, the bound and free radioligand are separated, typically by filtration. The amount of radioactivity bound to the membranes is then quantified using a gamma counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.[10]
Clinical Trial for Antihypertensive Efficacy (General Protocol)
-
Study Design: A randomized, double-blind, placebo-controlled or active-controlled parallel-group design is typically employed.
-
Patient Population: Patients with a diagnosis of essential hypertension (e.g., sitting diastolic blood pressure between 95 and 115 mmHg) are recruited.
-
Washout Period: A washout period where patients discontinue their current antihypertensive medications is often included.
-
Treatment: Patients are randomly assigned to receive the investigational drug (e.g., Tasosartan), a placebo, or an active comparator (e.g., Losartan) for a specified duration. Doses may be titrated based on blood pressure response.
-
Blood Pressure Measurement: Blood pressure is measured at regular intervals (e.g., at trough, 24 hours post-dose) using standardized methods (e.g., seated cuff blood pressure, ambulatory blood pressure monitoring).
-
Efficacy Endpoints: The primary efficacy endpoint is typically the change from baseline in mean sitting diastolic or systolic blood pressure at the end of the treatment period.
-
Safety and Tolerability: Adverse events are monitored and recorded throughout the study.
Signaling Pathways and Experimental Workflows
Figure 1. AngII-AT1 Receptor Signaling Pathway and the inhibitory action of this compound. Figure 2. Generalized experimental workflows for in vitro and clinical evaluation of ARBs.
References
- 1. Tasosartan, this compound, and angiotensin II receptor blockade: the confounding role of protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Valsartan | Angiotensin AT1 Receptors | Tocris Bioscience [tocris.com]
- 4. Pharmacological profile of valsartan: a potent, orally active, nonpeptide antagonist of the angiotensin II AT1-receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological properties of angiotensin II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Binding of valsartan to mammalian angiotensin AT1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Olmesartan compared with other angiotensin II receptor antagonists: head-to-head trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
Reproducibility of Enoltasosartan Protein Binding Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the protein binding characteristics of Enoltasosartan and other angiotensin II receptor blockers (ARBs). Due to the critical role of plasma protein binding in drug disposition and efficacy, understanding the reproducibility of these experiments is paramount. This document summarizes available data, presents detailed experimental protocols for common protein binding assays, and offers visualizations to clarify experimental workflows.
High and Tight: The Challenge of Quantifying this compound's Protein Binding
Comparative Analysis of Protein Binding in Angiotensin II Receptor Blockers
To provide context for this compound's protein binding characteristics, the following table summarizes the plasma protein binding percentages of its parent drug, Tasosartan, and other commonly prescribed ARBs. It is important to note that most ARBs exhibit a high degree of plasma protein binding.
| Compound | Class | Plasma Protein Binding (%) | Primary Binding Protein |
| This compound | Angiotensin II Receptor Blocker | High and Tight (quantitative value not published) | Albumin (presumed) |
| Tasosartan | Angiotensin II Receptor Blocker | >99% | Albumin |
| Losartan | Angiotensin II Receptor Blocker | ~98.7% | Albumin |
| EXP3174 (active metabolite of Losartan) | Angiotensin II Receptor Blocker | >99.7% | Albumin |
| Telmisartan | Angiotensin II Receptor Blocker | >99.5% | Albumin |
| Candesartan | Angiotensin II Receptor Blocker | >99% | Albumin |
| Olmesartan | Angiotensin II Receptor Blocker | >99% | Albumin |
| Valsartan | Angiotensin II Receptor Blocker | 94-97% | Albumin |
Experimental Protocols for Protein Binding Assessment
The reproducibility of protein binding experiments is contingent on standardized and well-documented protocols. The two most common methods for determining the extent of drug-protein binding in plasma are Equilibrium Dialysis and Ultrafiltration.
Equilibrium Dialysis
Equilibrium dialysis is considered the gold standard for its accuracy and minimal non-specific binding.
Objective: To determine the in vitro plasma protein binding of a test compound by measuring its distribution between plasma and a protein-free buffer at equilibrium.
Materials:
-
Test compound (e.g., this compound)
-
Human plasma (pooled, anticoagulated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Equilibrium dialysis apparatus (e.g., 96-well plate-based system with semi-permeable membranes, MWCO 5-10 kDa)
-
Incubator shaker capable of maintaining 37°C
-
Analytical instrumentation for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Spike the human plasma with the test compound to achieve the desired final concentration. The final concentration of the organic solvent should be minimal (<1%) to avoid protein precipitation.
-
Assemble the equilibrium dialysis cells according to the manufacturer's instructions.
-
Load the plasma sample containing the test compound into one chamber of the dialysis cell.
-
Load an equal volume of PBS into the adjacent chamber.
-
Seal the dialysis unit and incubate at 37°C with gentle agitation for a sufficient time to reach equilibrium (typically 4-24 hours, to be determined experimentally).
-
After incubation, collect aliquots from both the plasma and buffer chambers.
-
Analyze the concentration of the test compound in both aliquots using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the percentage of protein binding using the following formula: % Bound = [(Total Drug Concentration in Plasma - Unbound Drug Concentration in Buffer) / Total Drug Concentration in Plasma] x 100
Ultrafiltration
Ultrafiltration is a faster method but can be susceptible to non-specific binding to the filter membrane.
Objective: To determine the in vitro plasma protein binding of a test compound by separating the free drug from the protein-bound drug using a semi-permeable membrane via centrifugation.
Materials:
-
Test compound
-
Human plasma
-
PBS, pH 7.4
-
Ultrafiltration devices with a low-binding membrane (e.g., regenerated cellulose) and appropriate molecular weight cut-off (MWCO)
-
Centrifuge capable of maintaining 37°C
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Prepare the spiked plasma sample as described in the equilibrium dialysis protocol.
-
Pre-condition the ultrafiltration device according to the manufacturer's instructions to minimize non-specific binding.
-
Add the plasma sample to the sample reservoir of the ultrafiltration device.
-
Centrifuge the device at a specified speed and temperature (e.g., 2000 x g at 37°C) for a predetermined time to collect the ultrafiltrate. The volume of the ultrafiltrate should be a small fraction of the initial sample volume to avoid disturbing the binding equilibrium.
-
Collect the ultrafiltrate (containing the unbound drug) and an aliquot of the original plasma sample (containing the total drug).
-
Analyze the concentration of the test compound in both the ultrafiltrate and the plasma sample.
-
Calculate the percentage of protein binding using the formula: % Bound = [(Total Drug Concentration in Plasma - Unbound Drug Concentration in Ultrafiltrate) / Total Drug Concentration in Plasma] x 100
Visualizing the Experimental Workflow
To further clarify the experimental process, the following diagrams illustrate the workflows for equilibrium dialysis and ultrafiltration.
Caption: Workflow for Equilibrium Dialysis Assay.
Caption: Workflow for Ultrafiltration Assay.
References
Safety Operating Guide
Essential Safety and Handling of Enoltasosartan: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring safe handling of potent pharmaceutical compounds like Enoltasosartan is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
This compound is an angiotensin II receptor blocker.[1][2] While a specific Safety Data Sheet (SDS) for this compound is not widely available, the following guidelines are based on best practices for handling potent pharmaceutical compounds and information available for similar angiotensin II receptor blockers. A substance-specific risk assessment should always be conducted before handling.
Personal Protective Equipment (PPE)
Consistent and proper use of Personal Protective Equipment (PPE) is the most critical line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Equipment Specification | Purpose |
| Respiratory Protection | NIOSH-approved respirator with a P100 filter. For operations with a higher potential for aerosolization, a powered air-purifying respirator (PAPR) should be considered. | To prevent inhalation of the compound, which can be harmful. |
| Eye Protection | Chemical safety goggles or a face shield.[3][4] | To protect eyes from splashes or airborne particles of the compound. |
| Skin and Body Protection | Disposable lab coat with long sleeves and tight cuffs. Consideration should be given to a disposable suit for extensive handling or in case of a significant spill.[3][4] | To prevent skin contact with the compound. |
| Hand Protection | Double-gloving with nitrile gloves is recommended. Check manufacturer's data for chemical resistance and breakthrough times. Discard gloves immediately if contaminated.[3][4] | To provide a barrier against skin absorption and to allow for safe removal of the outer glove in case of contamination. |
Operational and Disposal Plans
Handling Procedures:
-
Engineering Controls: Handle this compound in a designated area with appropriate engineering controls, such as a certified chemical fume hood or a containment glove box, to minimize inhalation exposure.
-
Weighing: When weighing the compound, use a balance with a draft shield or perform the task within a ventilated enclosure.
-
Personal Hygiene: Avoid eating, drinking, or smoking in areas where this compound is handled. Wash hands thoroughly with soap and water after handling and before leaving the laboratory.
Disposal Plan:
-
Waste Characterization: All waste contaminated with this compound, including disposable PPE, weighing papers, and contaminated labware, should be considered hazardous waste.
-
Waste Segregation: Segregate this compound waste from other laboratory waste streams.
-
Containerization: Collect waste in clearly labeled, sealed, and puncture-resistant containers.
-
Disposal Method: Dispose of this compound waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Incineration is often the preferred method for pharmaceutical waste.
Emergency Procedures: Spill and Exposure
Spill Response:
In the event of a spill, the immediate priority is to ensure personnel safety and contain the spill.
Exposure Response:
-
Inhalation: Move the affected person to fresh air. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention. Provide the Safety Data Sheet (if available) or any other relevant information to the medical personnel.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
